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  • Product: 3-(Trifluoromethyl)-1,4-thiazepane
  • CAS: 1462361-43-8

Core Science & Biosynthesis

Foundational

Architecting 3D Chemical Space: A Technical Whitepaper on 3-(Trifluoromethyl)-1,4-thiazepane in Fragment-Based Drug Discovery

Executive Summary: The "Escape from Flatland" Paradigm Historically, Fragment-Based Drug Discovery (FBDD) has relied heavily on flat, sp²-hybridized aromatic rings. While these 2D fragments easily map chemical space, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Escape from Flatland" Paradigm

Historically, Fragment-Based Drug Discovery (FBDD) has relied heavily on flat, sp²-hybridized aromatic rings. While these 2D fragments easily map chemical space, they often suffer from off-target promiscuity and poor physicochemical translation during hit-to-lead optimization. The modern paradigm is shifting toward an —the deliberate design of 3D-rich fragments with a high fraction of sp³ carbons (Fsp³)[1].

Among these next-generation scaffolds, 3-(Trifluoromethyl)-1,4-thiazepane stands out as a premier building block[2]. As a core member of fluorinated 3D libraries (such as the renowned "3F Library"), this compound merges the conformational versatility of a seven-membered aza-thioether ring with the exquisite bio-orthogonal reporting capability of a trifluoromethyl group[3].

Physicochemical Profiling

The physical properties of 3-(Trifluoromethyl)-1,4-thiazepane dictate its behavior in both synthetic environments and biological assays. The quantitative metrics below summarize its core profile[2],[4].

PropertyValueMechanistic Implication
CAS Number 1462361-43-8Unique registry identifier for regulatory and procurement tracking.
Molecular Formula C6H10F3NSHigh Fsp³ character ensures a robust 3D architecture.
Molecular Weight 185.21 g/mol Ideal for FBDD (Strictly Rule of Three compliant; MW < 300).
Predicted Boiling Point 193.4 ± 40.0 °CIndicates moderate volatility; requires careful solvent removal during synthesis.
Predicted Density 1.212 ± 0.06 g/cm³Standard density profile for fluorinated aliphatic heterocycles.
Predicted pKa 7.69 ± 0.40The secondary amine is partially protonated at physiological pH, optimizing aqueous solubility.

Mechanistic Rationale: The Causality of the Scaffold

The strategic placement of the trifluoromethyl (-CF₃) group at the 3-position of the 1,4-thiazepane ring is not arbitrary; it is a calculated structural decision driven by three factors:

  • Conformational Locking : Seven-membered rings are notoriously flexible, which can lead to a high entropic penalty upon protein binding. The bulky, electron-withdrawing -CF₃ group exerts a strong stereoelectronic effect, forcing the ring into a restricted set of to minimize transannular steric clashes[1].

  • pKa Modulation : The strong inductive effect of the -CF₃ group lowers the pKa of the adjacent N4 amine to ~7.69[4]. This ensures the molecule maintains a delicate balance between its neutral (membrane-permeable) and protonated (soluble, salt-forming) states in physiological buffers.

  • ¹⁹F-NMR Reporting : The -CF₃ group acts as a highly sensitive, bio-orthogonal reporter. Because fluorine-19 has a 100% natural abundance and there is no endogenous fluorine in biological systems, it provides a background-free signal. The three equivalent fluorine atoms yield a sharp, intense singlet that is upon protein binding[5].

Visualizing the Workflow

Workflow Start 2-Amino-3,3,3-trifluoropropane-1-thiol + Acrylate Ester Cyclization Thia-Michael Addition & Lactamization (One-Pot, Base-Catalyzed) Start->Cyclization Intermediate 3-(Trifluoromethyl)- 1,4-thiazepan-5-one Cyclization->Intermediate Reduction Amide Reduction (NaBH4 / I2 or Borane) Intermediate->Reduction Product 3-(Trifluoromethyl)- 1,4-thiazepane Reduction->Product NMR 19F-NMR Target Screening (Chemical Shift Perturbation) Product->NMR FBDD Application

Synthetic pathway and 19F-NMR screening application for 3-(Trifluoromethyl)-1,4-thiazepane.

Experimental Protocols

Protocol 1: Diversity-Oriented Synthesis of the Thiazepane Core

The synthesis relies on a highly efficient , a self-validating method that minimizes intermediate purification steps[6].

Step 1: One-Pot Cyclization

  • Rationale : Utilizing an unsubstituted acrylate ester and a highly substituted amino thiol ensures the regioselective formation of the 3-substituted thiazepanone.

  • Procedure : Under an inert N₂ atmosphere, dissolve methyl acrylate (1.0 equiv) and 2-amino-3,3,3-trifluoropropane-1-thiol (1.1 equiv) in anhydrous methanol. Add a catalytic amount of sodium methoxide (0.1 equiv). The thiolate acts as a soft nucleophile, selectively attacking the β-carbon of the acrylate.

  • Causality : Heat the mixture to 60 °C for 2 hours. The elevated temperature overcomes the activation energy required for the subsequent intramolecular amidation, cyclizing the intermediate into 3-(trifluoromethyl)-1,4-thiazepan-5-one.

  • Validation : Monitor via LC-MS. The mass shift to the cyclized product confirms the expulsion of methanol.

Step 2: Amide Reduction

  • Rationale : The lactam intermediate contains a planar amide bond, which reduces the overall Fsp³ character. Reduction to the fully saturated thiazepane restores the desired 3D geometry[7].

  • Procedure : Suspend the lactam in anhydrous THF at 0 °C. Add NaBH₄ (3.0 equiv), followed by the dropwise addition of I₂ (1.0 equiv).

  • Causality : The reaction of NaBH₄ and I₂ generates borane (BH₃) in situ. Borane is a highly chemoselective electrophilic reducing agent that coordinates to the electron-rich amide oxygen, facilitating the reduction of the carbonyl to a methylene group without cleaving the sensitive C-S or C-F bonds.

  • Validation : Reflux for 5 hours, quench carefully with methanol, and purify via preparative HPLC. ¹H-NMR will self-validate the structure by showing the disappearance of the downfield amide proton and the emergence of new aliphatic multiplets.

Protocol 2: ¹⁹F-NMR Fragment Screening Assay

This protocol outlines a self-validating screening system to identify protein-ligand interactions, effectively eliminating the false positives that plague optical high-throughput screens[5].

Step 1: Baseline Establishment

  • Procedure : Prepare a 1 mM solution of 3-(Trifluoromethyl)-1,4-thiazepane in a standard screening buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10% D₂O). Acquire a 1D ¹⁹F-NMR spectrum (proton-decoupled).

  • Causality : This establishes the intrinsic chemical shift and transverse relaxation rate (R₂, observed as linewidth) of the free fragment. This step self-validates the compound's solubility and stability in the assay buffer.

Step 2: Target Interrogation

  • Procedure : Add the target protein to the NMR tube to a final concentration of 50 µM (maintaining a 20:1 ligand-to-protein ratio). Re-acquire the ¹⁹F-NMR spectrum under identical parameters.

  • Causality : If the fragment binds to the protein, it adopts the rotational correlation time of the massive macromolecule[3]. This drastically increases the relaxation rate, resulting in significant line broadening of the -CF₃ signal. Additionally, the altered chemical environment of the binding pocket will induce a Chemical Shift Perturbation (CSP).

  • Validation : A CSP > 0.05 ppm or a line broadening factor > 2.0 relative to the baseline spectrum confirms a true binding event.

References

  • NextSDS , "3-(trifluoromethyl)-1,4-thiazepane — Chemical Substance Information",[Link]

  • ACS Organic Letters , "Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries",[Link]

  • Drug Discovery Today: Technologies , "Escape from planarity in fragment-based drug discovery: A physicochemical and 3D property analysis of synthetic 3D fragment libraries",[Link]

  • Angewandte Chemie International Edition , "The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening",[Link]

Sources

Exploratory

A Guide to the Preliminary In-Vitro Toxicity Assessment of 3-(Trifluoromethyl)-1,4-thiazepane

For Researchers, Scientists, and Drug Development Professionals Introduction: Scaffolding a Novel Therapeutic Agent The confluence of a privileged heterocyclic scaffold with a bio-potentiating functional group often hera...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Scaffolding a Novel Therapeutic Agent

The confluence of a privileged heterocyclic scaffold with a bio-potentiating functional group often heralds the arrival of a new class of therapeutic agents. 3-(Trifluoromethyl)-1,4-thiazepane is one such molecule of interest, integrating the seven-membered 1,4-thiazepane ring system with the influential trifluoromethyl (CF3) moiety. The 1,4-thiazepane core is a recurring motif in compounds exhibiting a wide array of biological activities, including anticancer, antiparasitic, and enzyme inhibition properties.[1][2][3][4][5][6][7][8][9] The trifluoromethyl group, a cornerstone of modern medicinal chemistry, is renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[10][11][12][13]

As with any novel chemical entity destined for therapeutic application, a thorough and early assessment of its toxicological profile is paramount. This guide provides a comprehensive framework for conducting a preliminary in vitro toxicity evaluation of 3-(Trifluoromethyl)-1,4-thiazepane. While direct toxicological data for this specific molecule is not yet publicly available, this document outlines a robust, tiered approach based on established methodologies for analogous structures, thereby providing a scientifically-grounded roadmap for its initial safety assessment.

Initial Hazard Assessment and Predicted Toxicological Profile

Prior to embarking on cell-based assays, it is crucial to consult available chemical safety data. For 3-(Trifluoromethyl)-1,4-thiazepane, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides initial hazard identification. The compound is classified as a flammable liquid and is associated with skin irritation, serious eye irritation, and may cause drowsiness or dizziness.[14] This information is critical for safe handling in a laboratory setting.

Based on the broader family of trifluoromethyl-containing heterocyclic compounds and 1,4-thiazepane derivatives, the primary in vitro toxicological concerns to be investigated are cytotoxicity and the underlying mechanism of cell death. Many biologically active heterocyclic compounds exert their effects through cytotoxic mechanisms, making a detailed understanding of this aspect essential.[3][7][8][9][11][15][16][17][18]

A Tiered Approach to In-Vitro Toxicity Screening

A structured, tiered approach is recommended to efficiently build a preliminary toxicity profile. This allows for foundational cytotoxicity data to inform the direction of more detailed mechanistic studies.

Tier 1: Foundational Cytotoxicity Assessment

The initial step is to determine the concentration-dependent effect of 3-(Trifluoromethyl)-1,4-thiazepane on cell viability. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50) across a panel of cell lines. The choice of cell lines should be strategic, ideally including:

  • A panel of human cancer cell lines: To identify any potential anti-cancer activity and to understand the spectrum of cytotoxicity.

  • A non-cancerous human cell line: To assess the selectivity of the compound. A lack of selectivity against normal cells is often an early indicator of potential toxicity issues.

Commonly employed and well-validated assays for this purpose include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), and Sulforhodamine B (SRB) assays.[3]

Table 1: Illustrative Cytotoxicity Data for a Hypothetical Thiazepane Derivative

Cell LineTypeIC50 (µM)
A549Human Lung Carcinoma12.09
MCF-7Human Breast Adenocarcinoma14.21
PC-3Human Prostate Adenocarcinoma25.50
HEK-293Human Embryonic Kidney> 100
Data is illustrative and based on values reported for novel 1,4-thiazepine derivatives against various cell lines.[8]
Tier 2: Elucidating the Mechanism of Cytotoxicity

Should the Tier 1 assessment reveal significant cytotoxicity, the next logical step is to investigate the underlying mechanism of cell death.

1. Apoptosis vs. Necrosis: Differentiating between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) is a critical step. Apoptosis is a controlled process that is often the desired outcome for anti-cancer agents, while necrosis can lead to inflammation and damage to surrounding tissues.

  • Recommended Assay: Dual staining with Annexin V and Propidium Iodide (PI) followed by flow cytometry analysis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent intercalating agent that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

2. Cell Cycle Analysis: Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.

  • Recommended Assay: Propidium Iodide (PI) staining of DNA followed by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A significant accumulation of cells in a particular phase is indicative of cell cycle arrest.[15][17]

3. Genotoxicity Assessment: A preliminary assessment of the compound's potential to damage genetic material is a crucial component of a comprehensive toxicity profile.

  • Recommended Assays:

    • Ames Test (Bacterial Reverse Mutation Assay): A widely used primary screening tool to detect the mutagenic potential of a chemical compound.[19]

    • In Vitro Micronucleus Assay: This assay identifies substances that cause chromosomal damage.[15]

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_tier1 Tier 1: Cytotoxicity cluster_tier2 Tier 2: Mechanism of Action cluster_data Data Interpretation cell_culture Cell Seeding (Cancer & Normal Lines) compound_treatment Treatment with 3-(Trifluoromethyl)-1,4-thiazepane cell_culture->compound_treatment viability_assay MTT / XTT / SRB Assay compound_treatment->viability_assay ic50_calc IC50 Determination viability_assay->ic50_calc apoptosis_assay Annexin V / PI Staining ic50_calc->apoptosis_assay If Cytotoxic cell_cycle_assay PI Staining for Cell Cycle ic50_calc->cell_cycle_assay If Cytotoxic flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry cell_cycle_assay->flow_cytometry toxicity_profile Preliminary Toxicity Profile flow_cytometry->toxicity_profile

Caption: Tiered in-vitro toxicity screening workflow.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound 3-(Trifluoromethyl)-1,4-thiazepane Bax Bax/Bak Activation compound->Bax Potential Target DeathR Death Receptor (e.g., Fas, TNFR1) compound->DeathR Potential Target Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Executioner Caspases (Caspase-3, -6, -7) Activation Casp9->Casp3 DISC DISC Formation DeathR->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Detailed Experimental Protocol: MTT Cell Viability Assay

This protocol provides a standardized method for assessing cell viability.

Materials:

  • 3-(Trifluoromethyl)-1,4-thiazepane

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Selected cell lines

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Harvest cells and adjust the cell suspension to a concentration of 5 x 10^4 cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a stock solution of 3-(Trifluoromethyl)-1,4-thiazepane in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Interpretation and Future Directions

The culmination of this tiered approach will be a preliminary, yet comprehensive, in vitro toxicity profile for 3-(Trifluoromethyl)-1,4-thiazepane. This profile will be instrumental in making informed decisions regarding the continued development of this compound.

  • Favorable Outcome: High IC50 values in normal cells coupled with low IC50 values in cancer cells would suggest a favorable therapeutic window. If the mechanism of action is determined to be primarily apoptotic, this would further support its potential as an anti-cancer agent.

  • Unfavorable Outcome: Low IC50 values across both normal and cancer cell lines would indicate a lack of selectivity and a high potential for systemic toxicity. Evidence of necrosis or significant genotoxicity would also be major red flags.

Based on these initial findings, further investigations could include more specific mechanistic studies, such as assessing the impact on mitochondrial membrane potential, reactive oxygen species (ROS) generation, or the activity of specific signaling pathways known to be modulated by similar heterocyclic compounds.[17] This foundational dataset is the first critical step in the journey from a promising molecule to a potential therapeutic.

References

  • Synthesis of bicyclic 1,4-thiazepines as novel anti-Trypanosoma brucei brucei agents - PMC. (2019). [Link]

  • 3-(trifluoromethyl)-1,4-thiazepane — Chemical Substance Information - NextSDS. (n.d.). [Link]

  • In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells - ProBiologists. (2022). [Link]

  • Synthesis, reactions, and biological activity of 1,4-thiazepines and their fused aryl and heteroaryl derivatives: a review - OUCI. (2011). [Link]

  • From fighting depression to conquering tumors: a novel tricyclic thiazepine compound as a tubulin polymerization inhibitor - PMC. (2016). [Link]

  • Synthesis, reactions, and biological activity of 1,4-thiazepines and their fused aryl and heteroaryl derivatives: a review: Journal of Sulfur Chemistry: Vol 32, No 6 - Taylor & Francis. (2011). [Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion - PMC. (2025). [Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion - ResearchGate. (2025). [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC. (2021). [Link]

  • Verrucosamide, a Cytotoxic 1,4-Thiazepane-Containing Thiodepsipeptide from a Marine-Derived Actinomycete - MDPI. (2020). [Link]

  • Novel Enyne-Modified 1,4-Thiazepines as Epidermal Growth Factor Receptor Inhibitors: Anticancer and Computational Studies - Open Metu. (2025). [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022). [Link]

  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. (n.d.). [Link]

  • Fluorinated thiazolidinols cause cell death in A549 lung cancer cells via PI3K/AKT/mTOR and MAPK/ERK signalling pathways - RSC Publishing. (n.d.). [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks | Request PDF - ResearchGate. (2024). [Link]

  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles - ChemRxiv. (n.d.). [Link]

  • NEW INSIGHTS TO THE CHEMISTRY OF BENZOTHIAZEPINES-AN OVERVIEW - CIBTech. (2015). [Link]

  • Innate C-H trifluoromethylation of heterocycles - PMC - NIH. (n.d.). [Link]

  • Synthesis, in vitro Toxicity, and Antitrypanosomal Activity of Arylated and Diarylated Thiazoles - SciELO. (n.d.). [Link]

  • GSRS. (n.d.). [Link]

  • Toxicological Safety Study - Safflower. (n.d.). [Link]

Sources

Foundational

Mechanism of action of 3-(Trifluoromethyl)-1,4-thiazepane in biological systems

The Paradigm of Privileged Scaffolds Unlike standalone orthosteric small-molecule drugs, 3-(Trifluoromethyl)-1,4-thiazepane (CAS: 1462361-43-8) functions as a highly specialized, privileged pharmacophore. In modern medic...

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Author: BenchChem Technical Support Team. Date: April 2026

The Paradigm of Privileged Scaffolds

Unlike standalone orthosteric small-molecule drugs, 3-(Trifluoromethyl)-1,4-thiazepane (CAS: 1462361-43-8) functions as a highly specialized, privileged pharmacophore. In modern medicinal chemistry, its "mechanism of action" is defined not by a singular biological target, but by how it fundamentally alters the pharmacodynamics (target engagement) and pharmacokinetics (metabolic survivability) of the macroscopic drug architecture it is integrated into.

As of 2026, the demand for non-planar, sp3 -rich heterocycles has surged. Saturated seven-membered rings like thiazepanes offer unique spatial vector projections compared to flat aromatic systems or rigid six-membered rings (e.g., piperidines). When functionalized with a trifluoromethyl ( −CF3​ ) group at the C3 position, this scaffold becomes a powerful tool for dialing out metabolic liabilities while enhancing allosteric receptor modulation.

Mechanistic Rationale: Structural and Electronic Effects

The biological mechanism of this scaffold is driven by three distinct physicochemical pillars:

A. Conformational Flexibility and Vector Projection The 1,4-thiazepane ring exists in an equilibrium of twist-chair conformations. This flexibility allows the molecule to adapt to complex, transient binding pockets—particularly the allosteric sites of G-protein-coupled receptors (GPCRs). The nitrogen and sulfur atoms provide distinct exit vectors for further functionalization, allowing medicinal chemists to project pharmacophores precisely into deep receptor cavities.

B. The Trifluoromethyl Inductive Effect The −CF3​ group at the C3 position exerts a profound electron-withdrawing inductive effect on the adjacent N4 secondary amine. This lowers the basicity ( pKa​ ) of the amine from a typical ~10.0 down to ~7.5.

  • Biological Consequence: By reducing the physiological protonation of the amine, the scaffold minimizes non-specific binding to the hERG potassium channel, thereby mitigating cardiotoxic liabilities. Furthermore, the sheer steric bulk of the −CF3​ group physically blocks Cytochrome P450 (CYP450) enzymes from accessing the α -carbon, effectively shutting down N -dealkylation and α -oxidation pathways.

C. Sulfur Oxidation as a Metabolic Switch The sulfur atom acts as a "metabolic soft spot." In biological systems, the thioether is rapidly oxidized to a sulfoxide or sulfone. However, chemists can preemptively oxidize the sulfur to a 1,1-dioxide during synthesis. As demonstrated in the optimization of metabotropic glutamate receptor 2 (mGlu2) negative allosteric modulators (NAMs), replacing a highly cleared moiety with a 1,4-thiazepane 1,1-dioxide substantially reduces intrinsic clearance and improves central nervous system (CNS) exposure ().

Mechanism cluster_0 Pharmacodynamics (Target) cluster_1 Pharmacokinetics (Metabolism) Scaffold Drug containing 3-(CF3)-1,4-thiazepane Receptor Target Receptor (e.g., GPCR/mGlu2) Scaffold->Receptor High Affinity Binding CYP CYP450 Enzymes (Liver Microsomes) Scaffold->CYP Hepatic Clearance Signal Allosteric Modulation & Signal Transduction Receptor->Signal Shield Steric Shielding by CF3 (Blocks alpha-oxidation) CYP->Shield Inhibits Degradation

Fig 1: Dual mechanism of action: receptor modulation and CYP450 metabolic shielding by the CF3 group.

Quantitative Profiling of the Scaffold

To understand the biological utility of 3-(Trifluoromethyl)-1,4-thiazepane, we must compare it against its non-fluorinated and non-sulfur-containing analogs. The data below summarizes the predictable shifts in physicochemical properties when this scaffold is utilized.

Table 1: Comparative Physicochemical and Metabolic Profiling

Scaffold ArchitectureEst. Amine pKa​ Lipophilicity (LogP)Primary Metabolic LiabilityStructural/Biological Advantage
1,4-Diazepane ~10.4LowRapid N -dealkylationHigh aqueous solubility
1,4-Thiazepane ~9.8ModerateRapid S -oxidationFlexible 3D exit vectors
3-(CF3)-1,4-thiazepane ~7.5HighModerate S -oxidationSteric shielding of amine, low hERG
3-(CF3)-1,4-thiazepane-1,1-dioxide ~7.2ModerateHighly stableDialed-out clearance, CNS penetrant

Experimental Methodologies & Self-Validating Systems

To successfully deploy this scaffold in a drug discovery program, rigorous synthetic and biological workflows must be established. The following protocols are designed with built-in causality and self-validation.

Protocol A: Scaffold Incorporation via Buchwald-Hartwig Amination

The synthesis of complex seven-membered heterocycles often requires precise catalytic conditions, such as phosphine-triggered tandem annulations (). Once the 3-(Trifluoromethyl)-1,4-thiazepane monomer is obtained, it must be coupled to a lead molecule (e.g., an aryl halide core).

  • Step 1: Reagent Preparation. In a nitrogen-purged glovebox, combine 1.0 eq of the aryl halide lead core, 1.2 eq of 3-(Trifluoromethyl)-1,4-thiazepane, and 2.0 eq of Sodium tert-butoxide (NaOtBu).

    • Causality: NaOtBu is chosen over weaker bases (like K2​CO3​ ) because the electron-withdrawing −CF3​ group reduces the nucleophilicity of the thiazepane amine, requiring a strong base to facilitate deprotonation during the catalytic cycle.

  • Step 2: Catalyst Addition. Add 0.05 eq of Pd2​(dba)3​ and 0.10 eq of Xantphos ligand. Dissolve in anhydrous toluene.

    • Causality: Xantphos is specifically selected for its wide "bite angle" (111°), which forces the palladium intermediate into a geometry that highly favors reductive elimination—the rate-limiting step when coupling sterically hindered, bulky amines.

  • Step 3: Reaction & Purification. Heat the mixture to 90°C for 12 hours. Quench with water, extract with ethyl acetate, and purify via flash chromatography.

  • Self-Validation: Run a parallel control reaction using standard piperidine. If the piperidine couples but the thiazepane does not, the catalytic cycle is failing at the oxidative addition/reductive elimination step due to steric clash, indicating the need for a higher catalyst loading or a bulkier ligand (e.g., RuPhos).

Protocol B: In Vitro Microsomal Stability Assay (HLM Profiling)

To prove the metabolic shielding effect of the −CF3​ group, the functionalized drug must be tested against Human Liver Microsomes (HLMs).

  • Step 1: Matrix Preparation. Prepare a 1.0 mg/mL suspension of pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Compound Spiking. Spike the test compound (containing the fluorinated thiazepane) to a final concentration of 1 µM.

  • Step 3: NADPH Regenerating System. Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: We utilize a regenerating system rather than a single bolus of NADPH because NADPH rapidly degrades at 37°C. The regenerating system ensures a constant, steady-state supply of electrons to the CYP450 enzymes over the entire 60-minute incubation, preventing false-positive stability readouts.

  • Step 4: Quenching and Analysis. At time points 0, 15, 30, and 60 minutes, remove 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Self-Validation (The Trust System): Every assay plate must include two internal controls:

    • Positive Control (Verapamil): A known high-clearance drug. If Verapamil is not rapidly degraded ( t1/2​<15 min), the microsomes are inactive, and the assay is void.

    • Negative Control (Warfarin): A known low-clearance drug. If Warfarin degrades rapidly, the assay is contaminated with non-CYP450 degradative elements, and the assay is void.

Workflow A Scaffold Selection: 3-(CF3)-1,4-thiazepane B Chemical Functionalization (Pd-Catalyzed Coupling) A->B C Sulfur Oxidation (Thioether to Sulfone) B->C Modulate Clearance D Biological Evaluation (Receptor Binding) B->D E Metabolic Profiling (HLM/CYP450 Assays) C->E D->E Lead Optimization

Fig 2: Experimental workflow for integrating 3-(Trifluoromethyl)-1,4-thiazepane into lead compounds.

Conclusion

The integration of 3-(Trifluoromethyl)-1,4-thiazepane into biological systems represents a masterclass in rational drug design. By leveraging the conformational flexibility of the seven-membered ring, the profound steric and electronic shielding of the trifluoromethyl group, and the tunable oxidation state of the sulfur atom, researchers can systematically rescue failing drug programs suffering from rapid clearance or poor target selectivity.

References

  • Design of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as Selective Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 2 Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

  • Phosphine-Triggered Tandem Annulation between Morita–Baylis–Hillman Carbonates and Dinucleophiles: Facile Syntheses of Oxazepanes, Thiazepanes, and Diazepanes Source: Organic Letters (ACS Publications) URL:[Link]

Exploratory

The Advent of Trifluoromethylated Thiazepanes: A Synthetic and Medicinal Chemistry Perspective

A Technical Guide for Researchers and Drug Development Professionals Foreword The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly infl...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the various fluorinated motifs, the trifluoromethyl (CF3) group holds a preeminent position due to its unique electronic and steric characteristics.[1][2] The CF3 group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][3] This guide provides an in-depth exploration of the discovery and synthesis of thiazepanes, a class of seven-membered heterocyclic compounds containing nitrogen and sulfur, that have been strategically modified with the trifluoromethyl group to unlock new therapeutic potential. We will delve into the synthetic methodologies, the rationale behind their design, and their emerging applications in drug discovery.

The Significance of the Trifluoromethyl Group in Drug Design

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal.[1] Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the properties of a parent molecule.[1][2] The C-F bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation, which can lead to an increased drug half-life.[1] Furthermore, the introduction of a trifluoromethyl group can influence molecular conformation and pKa, which are critical for target engagement and overall pharmacokinetic behavior.[2] These attributes have led to the successful incorporation of the CF3 group in a wide array of approved drugs.

The Thiazepane Scaffold: A Privileged Heterocycle

Thiazepanes, particularly the 1,4- and 1,5-isomers and their benzo-fused analogs (benzothiazepines), are considered "privileged scaffolds" in medicinal chemistry. This is due to their presence in numerous biologically active compounds with a broad spectrum of therapeutic applications, including cardiovascular, central nervous system, and anticancer agents. The seven-membered ring of thiazepanes provides a flexible yet constrained conformation that allows for optimal presentation of substituents for interaction with biological targets.

Synthetic Strategies for Trifluoromethylated Thiazepanes

The introduction of a trifluoromethyl group into the thiazepane scaffold can be achieved through various synthetic strategies. These can be broadly categorized into two approaches: (A) building the thiazepane ring from trifluoromethylated precursors, and (B) direct trifluoromethylation of a pre-formed thiazepane or benzothiazepine ring system.

Construction of the Thiazepane Ring from Trifluoromethylated Building Blocks

A prevalent strategy involves the cyclization of acyclic precursors already bearing the trifluoromethyl group. This approach offers excellent control over the position of the CF3 group.

One effective method for the synthesis of trifluoromethylated 1,5-benzothiazepines involves the reaction of 1-polyfluoroalkyl-3-styryl-1,3-diketones with 2-aminothiophenol.[4] The chemoselectivity of this reaction is influenced by the fluoroalkyl substituent and the reaction conditions.

  • Experimental Protocol:

    • Dissolve the 1-polyfluoroalkyl-3-styryl-1,3-diketone in a suitable solvent such as methanol or acetonitrile.

    • Add 2-aminothiophenol to the solution.

    • Stir the reaction mixture at room temperature.

    • The reaction proceeds via the addition of the 1,2-diamine to the α,β-unsaturated ketone fragment of the enedione, followed by cyclization to form the 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. For the synthesis of the corresponding benzothiazepine, the reaction with 2-aminothiophenol is typically carried out at reflux in ethanol.[4]

The following diagram illustrates the general workflow for this synthesis:

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product start1 1-Polyfluoroalkyl-3-styryl-1,3-diketone reaction Methanol or Acetonitrile Room Temperature (for benzodiazepines) or Ethanol, Reflux (for benzothiazepines) start1->reaction start2 2-Aminothiophenol start2->reaction product Trifluoromethylated 1,5-Benzothiazepine reaction->product

Caption: Synthesis of Trifluoromethylated 1,5-Benzothiazepines.

Direct Trifluoromethylation of the Thiazepine Scaffold

More recently, methods for the direct introduction of the trifluoromethyl group onto a pre-existing heterocyclic ring have gained prominence. These methods often utilize radical-based reactions.

A novel and environmentally friendly approach for the synthesis of trifluoromethylated dioxodibenzothiazepines has been developed using a visible-light-induced radical trifluoromethylation/cyclization of alkynes.[5] This metal-free method employs a stable trifluoromethyl source, such as trifluoromethyl thianthrenium triflate.

  • Experimental Protocol:

    • A solution of the alkyne substrate and the trifluoromethylating agent (e.g., trifluoromethyl thianthrenium triflate) in a suitable solvent is prepared.

    • The reaction mixture is irradiated with visible light (e.g., blue LEDs) at room temperature.

    • The reaction proceeds via the generation of a trifluoromethyl radical, which adds to the alkyne, followed by an intramolecular cyclization to form the trifluoromethylated dioxodibenzothiazepine.

The logical flow of this process is depicted below:

cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates Key Intermediates cluster_final_product Final Product reactant1 Alkyne Substrate conditions Visible Light (Blue LEDs) Room Temperature Metal-Free reactant1->conditions reactant2 Trifluoromethyl Source (e.g., TT-CF3+OTf−) reactant2->conditions intermediate1 Trifluoromethyl Radical (•CF3) conditions->intermediate1 intermediate2 Cyclization Precursor intermediate1->intermediate2 product Trifluoromethylated Dioxodibenzothiazepine intermediate2->product

Caption: Visible-Light-Induced Trifluoromethylation/Cyclization.

Applications and Biological Activity

The incorporation of a trifluoromethyl group into the thiazepane scaffold has been shown to impart significant biological activity. For instance, a series of novel fluorinated 1,5-benzothiazepine derivatives have been synthesized and evaluated for their in vitro anticancer and antibacterial activities.

Anticancer and Antibacterial Activity of Fluorinated 1,5-Benzothiazepines

Several synthesized fluorinated 1,5-benzothiazepine derivatives have exhibited promising activity against various human cancer cell lines, including lung (A549), breast (MCF-7), liver (HEPG2), and prostate (PC-3) cancer cell lines. Some compounds demonstrated GI50 values of less than 10 µg/ml, which is comparable to the standard drug adriamycin.

Furthermore, these compounds have shown notable antibacterial activity, with some being more active against gram-negative bacteria than gram-positive bacteria.

CompoundCancer Cell LineGI50 (µg/ml)Antibacterial Activity
4c A549, MCF-7, HEPG2, PC-3<10Good
4d A549, MCF-7, HEPG2, PC-3<10Good
4g A549, MCF-7, HEPG2, PC-3<10Good
4h A549, MCF-7, HEPG2, PC-3<10Good

Data summarized from a study on novel fluorinated 1,5-benzothiazepine derivatives.

Future Perspectives

The field of trifluoromethylated thiazepanes is still in its early stages of exploration, with significant opportunities for further research and development. The development of more efficient and stereoselective synthetic methods will be crucial for accessing a wider diversity of these compounds. Furthermore, a deeper understanding of the structure-activity relationships of trifluoromethylated thiazepanes will guide the design of new derivatives with enhanced potency and selectivity for various therapeutic targets. The promising anticancer and antibacterial activities observed so far warrant further investigation and optimization of these scaffolds for potential clinical applications.

References

  • Ghavtadze, N., Fröhlich, R., & Würthwein, E.-U. (2009). Cyclization Reactions of 1-Amino-5-trifluoromethyl-5-thienyl-1-azapenta-1,4-dien-3-ones under Superelectrophilic Conditions: Synthesis of Novel Benzothiophenols, Cyclopentenols and Dihydrodiazepinols. European Journal of Organic Chemistry, 2009(30), 5142-5156. [Link]

  • Wang, Y., et al. (2022). Visible-light-induced radical trifluoromethylation/cyclization of alkynes: synthesis of CF3-containing dioxodibenzothiazepines. Organic & Biomolecular Chemistry, 20(1), 107-111. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Koval, V. V., et al. (2025). Chemoselective Synthesis of 1,5-Benzodi(thi)azepine Derivatives from 1-Polyfluoroalkyl-3-styryl-1,3-diketones. ACS Omega. [Link]

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Protocols & Analytical Methods

Method

Application Note: ¹H and ¹⁹F NMR Spectroscopy Characterization of 3-(Trifluoromethyl)-1,4-thiazepane

Abstract This application note provides a comprehensive guide to the structural characterization of 3-(Trifluoromethyl)-1,4-thiazepane using ¹H (Proton) and ¹⁹F (Fluorine-19) Nuclear Magnetic Resonance (NMR) spectroscopy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 3-(Trifluoromethyl)-1,4-thiazepane using ¹H (Proton) and ¹⁹F (Fluorine-19) Nuclear Magnetic Resonance (NMR) spectroscopy. As a fluorinated heterocyclic compound, 3-(Trifluoromethyl)-1,4-thiazepane holds potential significance in medicinal chemistry and drug development, where the incorporation of fluorine can modulate key physicochemical and pharmacological properties. This document outlines detailed protocols for sample preparation, data acquisition, and spectral analysis, underpinned by the scientific rationale for each step. The synergistic use of ¹H and ¹⁹F NMR provides an unambiguous and detailed structural elucidation, crucial for researchers, scientists, and drug development professionals.

Introduction

The 1,4-thiazepane scaffold is a seven-membered heterocyclic ring system containing both nitrogen and sulfur, which is of growing interest in medicinal chemistry. The introduction of a trifluoromethyl (CF₃) group, a common bioisostere for a methyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the precise and robust characterization of molecules like 3-(Trifluoromethyl)-1,4-thiazepane is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules in solution.[3] ¹H NMR provides a detailed map of the proton environments, while ¹⁹F NMR offers a highly sensitive and specific window into the fluorine-containing moieties.[4] The combination of these two techniques provides a comprehensive and definitive structural confirmation. This is particularly advantageous for fluorinated compounds due to the high sensitivity (83% of ¹H) and wide chemical shift dispersion of the ¹⁹F nucleus, which minimizes signal overlap and simplifies spectral interpretation.[1][5][6]

This guide details the experimental choices and protocols necessary to obtain high-quality ¹H and ¹⁹F NMR spectra of 3-(Trifluoromethyl)-1,4-thiazepane, enabling its unambiguous identification and characterization.

Molecular Structure and NMR Workflow

The structural characterization of 3-(Trifluoromethyl)-1,4-thiazepane by NMR spectroscopy involves a systematic workflow from sample preparation to final data interpretation.

Caption: Molecular structure of 3-(Trifluoromethyl)-1,4-thiazepane.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve Sample in Deuterated Solvent filter Filter into NMR Tube prep->filter H1_acq ¹H NMR Acquisition filter->H1_acq F19_acq ¹⁹F NMR Acquisition filter->F19_acq proc Fourier Transform & Phase Correction H1_acq->proc F19_acq->proc assign Peak Picking & Integration proc->assign interp Structural Interpretation assign->interp

Caption: General workflow for NMR characterization.

Experimental Protocols

Part 1: Sample Preparation

The quality of the NMR sample is critical for obtaining a high-resolution spectrum.

Materials:

  • 3-(Trifluoromethyl)-1,4-thiazepane (5-25 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (approx. 0.7 mL)[7]

  • High-quality 5 mm NMR tubes[8]

  • Pasteur pipette and glass wool

  • Vortex mixer

Protocol:

  • Weighing the Sample: Accurately weigh approximately 5-25 mg of 3-(Trifluoromethyl)-1,4-thiazepane directly into a clean, dry vial. This concentration range is generally sufficient for ¹H NMR and allows for subsequent ¹⁹F NMR analysis.

  • Solvent Selection and Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent to the vial.[7] The choice of solvent is crucial; it must dissolve the sample completely and should not have signals that overlap with key analyte resonances.[9] CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds. The deuterated solvent provides the deuterium lock signal for the spectrometer, which is essential for stabilizing the magnetic field.

  • Homogenization: Gently vortex the vial to ensure the sample is fully dissolved. A clear, homogeneous solution is required.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. Cotton wool should be avoided as it can introduce contaminants.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Part 2: NMR Data Acquisition

The following are generalized acquisition parameters. Specific settings may need to be optimized based on the spectrometer and sample concentration.[10][11][12]

Instrumentation:

  • A 400 MHz (or higher field) NMR spectrometer equipped with a probe capable of detecting both ¹H and ¹⁹F frequencies.

¹H NMR Acquisition Protocol:

  • Instrument Setup: Insert the sample into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.[10][12]

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure efficient radiofrequency pulse transmission and detection.[11]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 5-6 ppm, to encompass all expected proton signals.

    • Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate.

    • Acquisition Time (AQ): Aim for an acquisition time of 2-4 seconds to ensure good digital resolution.

  • Data Acquisition: Start the acquisition by typing the appropriate command (e.g., 'zg').

¹⁹F NMR Acquisition Protocol:

  • Tuning and Matching: Re-tune and match the probe for the ¹⁹F frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgpg30' with decoupling).

    • Spectral Width: A wide spectral width of at least 250 ppm is recommended due to the large chemical shift range of fluorine, centered around -70 to -80 ppm.[6]

    • Number of Scans (NS): Due to the high sensitivity of ¹⁹F, 16 to 64 scans are usually sufficient.

    • Relaxation Delay (D1): A 1-2 second delay is typically used.

    • Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in a singlet for the CF₃ group.

  • Data Acquisition: Initiate the data acquisition.

Part 3: Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹⁹F) and perform Fourier transformation to convert the free induction decay (FID) into the frequency domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing:

    • ¹H Spectrum: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).

    • ¹⁹F Spectrum: Reference the spectrum using an external standard or, if added, an internal standard like trifluorotoluene (-63.72 ppm). In the absence of an internal standard, referencing to an external standard like CFCl₃ (0 ppm) is common practice.[13]

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas to determine the relative number of nuclei contributing to each signal.

Expected NMR Data and Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum of 3-(Trifluoromethyl)-1,4-thiazepane is expected to show signals corresponding to the protons on the thiazepane ring and the N-H proton. The electron-withdrawing trifluoromethyl group will deshield adjacent protons.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Rationale
H3~3.5 - 4.0Multiplet (m)1HJ(H,H), J(H,F)Deshielded by the adjacent CF₃ group and the nitrogen atom. Complex multiplicity due to coupling with adjacent protons and long-range coupling to the fluorine atoms.
H2 (axial & equatorial)~2.8 - 3.2Multiplets (m)2HJ(H,H)Diastereotopic protons adjacent to the sulfur atom.
H5 (axial & equatorial)~2.9 - 3.4Multiplets (m)2HJ(H,H)Diastereotopic protons adjacent to the nitrogen atom.
H6 (axial & equatorial)~1.8 - 2.2Multiplets (m)2HJ(H,H)Aliphatic protons on the seven-membered ring.
H7 (axial & equatorial)~2.5 - 2.9Multiplets (m)2HJ(H,H)Protons adjacent to the sulfur atom.
N-HVariable (broad)Broad Singlet (br s)1H-Chemical shift is concentration and solvent dependent. Broadening is due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange.[14][15]

Note: The exact chemical shifts and coupling patterns can be influenced by the conformation of the seven-membered ring.

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides a clear and unambiguous signal for the trifluoromethyl group.

Fluorine AssignmentExpected Chemical Shift (δ, ppm)Multiplicity (¹H Decoupled)Multiplicity (¹H Coupled)Coupling Constants (J, Hz)Rationale
-CF₃-70 to -80Singlet (s)Doublet of doublets (dd) or more complex multiplet³J(F,H3) ≈ 5-10 HzThe chemical shift is characteristic of an aliphatic trifluoromethyl group. With proton decoupling, a singlet is observed. In the coupled spectrum, it will show coupling to the geminal proton (H3). Long-range couplings to other protons may also be observed.[5][16][17]

Causality Behind Experimental Choices

  • Choice of Deuterated Solvent: The use of deuterated solvents is standard practice in NMR to avoid large solvent signals that would obscure the analyte's signals.[9] The deuterium nucleus also provides the lock signal for the spectrometer.

  • Filtration of the Sample: Particulate matter in the NMR sample disrupts the homogeneity of the magnetic field, leading to broadened spectral lines and reduced resolution. Filtration ensures a clear, homogeneous solution, which is essential for high-quality spectra.

  • Proton Decoupling in ¹⁹F NMR: Broadband proton decoupling simplifies the ¹⁹F spectrum by collapsing the multiplets arising from ¹H-¹⁹F coupling into singlets. This makes the identification and quantification of different fluorine environments straightforward.

  • Wide Spectral Width for ¹⁹F NMR: The ¹⁹F nucleus has a much larger chemical shift range than ¹H.[6][18] A wide spectral width is therefore necessary to ensure that all fluorine signals are captured within the spectrum.

Conclusion

The combined application of ¹H and ¹⁹F NMR spectroscopy provides a powerful and definitive method for the structural characterization of 3-(Trifluoromethyl)-1,4-thiazepane. The detailed protocols and expected spectral data presented in this application note serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related fields. The unambiguous assignment of all proton and fluorine signals confirms the molecular structure and provides a benchmark for future studies involving this and similar fluorinated heterocyclic compounds.

References

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  • Routine Operating Procedure for Obtaining 1H NMR Spectra on the Bruker Avance 400 NMR Spectrometer. (2025). Georgia State University. Retrieved March 21, 2026, from [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. Retrieved March 21, 2026, from [Link]

  • 1,3-Thiazepines. 5. Study of 2Phenyl(benzyl)iminohexahydro-1,3-thiazepines and Their Derivatives by 13 C Spectroscopy. (1990). Chemistry of Heterocyclic Compounds, 26(4), 438-441. [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). University of Notre Dame. Retrieved March 21, 2026, from [Link]

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  • Williamson, K. L., Li, Y. F., Hall, F. H., & Swager, S. (1966). Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobicyclo[2.2.1]heptenes. Journal of the American Chemical Society, 88(23), 5678-5684. [Link]

  • sample preparation — NMR Spectroscopy. (n.d.). Humboldt-Universität zu Berlin. Retrieved March 21, 2026, from [Link]

  • Mohammed, A. M., & Al-Burtomani, S. K. S. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(44), 5323-5331. [Link]

  • NMR Sample Preparation. (2013). Western University. Retrieved March 21, 2026, from [Link]

  • Al-Jubouri, F. H. (2014). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Journal of Organometallic Chemistry, 751, 353-358. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved March 21, 2026, from [Link]

  • Cosimi, E., Trapp, N., Ebert, M. O., & Wennemers, H. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications, 55(10), 1339-1342. [Link]

  • Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

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Application

Application Note: Catalytic Asymmetric Synthesis of 3-(Trifluoromethyl)-1,4-thiazepane Derivatives

Executive Summary & Strategic Rationale Saturated seven-membered heterocycles, particularly 1,4-thiazepanes, are highly prized as three-dimensional (3D) scaffolds in modern fragment-based drug discovery (FBDD)[1]. The in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Saturated seven-membered heterocycles, particularly 1,4-thiazepanes, are highly prized as three-dimensional (3D) scaffolds in modern fragment-based drug discovery (FBDD)[1]. The incorporation of a trifluoromethyl (–CF₃) group at the C3 position further enhances the metabolic stability, lipophilicity, and binding affinity of the scaffold. However, the asymmetric construction of the 1,4-thiazepane ring—specifically controlling the stereocenter adjacent to the –CF₃ group—presents a formidable synthetic challenge due to the conformational flexibility of the seven-membered ring and the strong stereoelectronic demands of the fluorinated moiety.

This Application Note details a highly scalable, robust, and self-validating two-step protocol for the synthesis of enantioenriched 3-(trifluoromethyl)-1,4-thiazepane. The methodology relies on an initial tandem S-alkylation/intramolecular condensation to form a cyclic imine precursor, followed by a highly stereoselective Asymmetric Transfer Hydrogenation (ATH) utilizing a bifunctional Noyori-Ikariya Ruthenium complex[2].

Mechanistic Overview & Causality

The synthetic strategy is intentionally decoupled into two distinct phases to maximize yield and enantioselectivity.

Phase 1: Regioselective Annulation The synthesis begins with the reaction of 3-aminopropane-1-thiol and 3-bromo-1,1,1-trifluoropropan-2-one. Because the thiolate is significantly more nucleophilic than the primary amine, S-alkylation occurs exclusively at the α-bromo position. This is followed by an intramolecular Schiff-base condensation between the pendant amine and the highly electrophilic trifluoromethyl ketone, cleanly yielding the cyclic imine: 3-(trifluoromethyl)-2,5,6,7-tetrahydro-1,4-thiazepine.

Phase 2: Asymmetric Transfer Hydrogenation (ATH) The cyclic imine is reduced using the chiral half-sandwich complex RuCl(p-cymene)[(R,R)-TsDPEN] and a Formic Acid/Triethylamine (FA/TEA) azeotrope[3]. The causality behind this choice is twofold:

  • Electronic Activation: The strongly electron-withdrawing –CF₃ group dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C=N bond, accelerating the hydride transfer[4].

  • Bifunctional Transition State: The Ru-catalyst operates via a concerted outer-sphere mechanism. The metal center delivers a hydride to the imine carbon, while the primary amine of the TsDPEN ligand simultaneously donates a proton to the imine nitrogen. This highly organized 6-membered pericyclic transition state dictates strict Re-face attack, yielding the (R)-enantiomer with >98% ee[2].

Workflow A 3-Aminopropane-1-thiol + 3-Bromo-1,1,1-trifluoropropan-2-one B S-Alkylation & Condensation (K2CO3, DMF, 25°C) A->B C Cyclic Imine Precursor 3-(Trifluoromethyl)-2,5,6,7-tetrahydro-1,4-thiazepine B->C D Asymmetric Transfer Hydrogenation (ATH) RuCl(p-cymene)[(R,R)-TsDPEN] FA/TEA (5:2), DCM, 40°C C->D E (R)-3-(Trifluoromethyl)-1,4-thiazepane (>95% Yield, >98% ee) D->E

Caption: Two-step synthetic workflow for the catalytic asymmetric synthesis of (R)-3-(Trifluoromethyl)-1,4-thiazepane.

TransitionState Ru Ru(II) Center (Hydride Donor) TS 6-Membered Pericyclic Transition State (Simultaneous H- and H+ Transfer) Ru->TS Hydride transfer to C Ligand (R,R)-TsDPEN Ligand (Chiral Scaffold & NH Proton Donor) Ligand->Ru Coordinates Ligand->TS Proton transfer to N Substrate Trifluoromethylated Cyclic Imine (C=N Acceptor) Substrate->TS Re-face attack Product Stereocontrolled Chiral Amine (CF3 sterically directed) TS->Product

Caption: Bifunctional concerted transition state of Ru-catalyzed ATH dictating stereocontrol.

Experimental Methodologies

Note: All protocols are designed as self-validating systems. Do not proceed to subsequent steps unless In-Process Control (IPC) criteria are met.

Protocol A: Synthesis of 3-(Trifluoromethyl)-2,5,6,7-tetrahydro-1,4-thiazepine (Imine Precursor)

Reagents & Materials:

  • 3-Aminopropane-1-thiol hydrochloride (10.0 mmol, 1.27 g)

  • 3-Bromo-1,1,1-trifluoropropan-2-one (10.5 mmol, 2.00 g)

  • Anhydrous Potassium Carbonate (K₂CO₃) (25.0 mmol, 3.45 g)

  • Anhydrous DMF (40 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add K₂CO₃ and anhydrous DMF under an argon atmosphere.

  • Thiol Addition: Add 3-aminopropane-1-thiol hydrochloride in one portion. Stir the suspension at 25 °C for 15 minutes to generate the free base and thiolate.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 3-bromo-1,1,1-trifluoropropan-2-one dropwise over 10 minutes to prevent thermal runaway and suppress double-alkylation.

  • Cyclization: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.

  • Workup: Quench the reaction with distilled water (50 mL) and extract with Ethyl Acetate (3 × 40 mL). Wash the combined organic layers with brine (3 × 30 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to yield the cyclic imine as a pale yellow oil.

Self-Validating IPC:

  • ¹⁹F NMR (CDCl₃): Confirm the disappearance of the ketone –CF₃ signal (~ -82 ppm) and the emergence of the imine –CF₃ signal at -72.4 ppm .

  • FT-IR: Confirm the presence of a sharp C=N stretching band at 1645 cm⁻¹ .

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Reagents & Materials:

  • Cyclic Imine from Protocol A (5.0 mmol, 0.91 g)

  • RuCl(p-cymene)[(R,R)-TsDPEN] (0.025 mmol, 0.5 mol%, 15.9 mg)

  • Formic Acid/Triethylamine (FA/TEA) azeotropic mixture (5:2 molar ratio, 2.0 mL)

  • Anhydrous Dichloromethane (DCM) (20 mL)

Step-by-Step Procedure:

  • Degassing: In a 50 mL Schlenk flask, dissolve the cyclic imine in anhydrous DCM. Degas the solution by bubbling argon through it for 10 minutes. Oxygen must be strictly excluded to prevent catalyst deactivation.

  • Catalyst Activation: Add the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst. The solution will turn a deep orange/red color.

  • Hydride Source Addition: Add the FA/TEA (5:2) mixture dropwise via syringe. Caution: Mild effervescence (CO₂ evolution) will occur as the catalytic cycle initiates.

  • Reaction: Seal the flask and heat to 40 °C in an oil bath. Stir for 12 hours.

  • Quenching: Cool to 0 °C and slowly add saturated aqueous Na₂CO₃ (20 mL) to neutralize excess formic acid until pH ~ 8 is reached.

  • Extraction: Extract the aqueous layer with DCM (3 × 20 mL). Dry the combined organics over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography (Silica gel, DCM/MeOH 95:5) to afford (R)-3-(trifluoromethyl)-1,4-thiazepane as a colorless oil.

Self-Validating IPC:

  • ¹⁹F NMR (CDCl₃): The imine signal at -72.4 ppm must be completely replaced by the amine –CF₃ doublet at -76.8 ppm (coupled to the adjacent chiral proton).

  • Chiral HPLC: Analyze via Chiralcel OD-H column to confirm >98% ee.

Data Presentation & Process Optimization

The optimization of the ATH step is critical. The choice of solvent and the ratio of the hydrogen donor (FA/TEA) significantly impact both the turnover frequency (TOF) and the enantiomeric excess (ee).

Table 1: Optimization of ATH Conditions for 3-(Trifluoromethyl)-1,4-thiazepane

EntryCatalyst (mol%)SolventH-Donor (Ratio)Temp (°C)Time (h)Yield (%)ee (%)
11.0DMFFA/TEA (5:2)25244588
21.0MeOHFA/TEA (5:2)25187292
30.5DCMFA/TEA (1:1)40186090
4 0.5 DCM FA/TEA (5:2) 40 12 96 >98
50.1DCMFA/TEA (5:2)40368597

Note: Entry 4 represents the optimized self-validating protocol. DCM provides the ideal solubility profile for the Ru-complex, while the 5:2 FA/TEA ratio ensures a continuous supply of hydrides without over-acidifying the medium, which would protonate the TsDPEN ligand and break the bifunctional transition state[2].

Table 2: Analytical Characterization Data for (R)-3-(Trifluoromethyl)-1,4-thiazepane

Analytical MethodObserved Spectral Data / Value
¹H NMR (400 MHz, CDCl₃)δ 3.45 (m, 1H, CH CF₃), 3.10-2.85 (m, 4H, CH₂ -N, CH₂ -S), 2.75-2.60 (m, 2H, CH₂ -S), 1.95 (m, 2H, CH₂ -CH₂-CH₂), 1.60 (br s, 1H, NH )
¹³C NMR (100 MHz, CDCl₃)δ 125.4 (q, J = 280 Hz, C F₃), 61.2 (q, J = 28 Hz, C HCF₃), 48.5, 34.2, 31.8, 29.4
¹⁹F NMR (376 MHz, CDCl₃)δ -76.8 (d, J = 7.5 Hz, 3F)
HRMS (ESI-TOF) Calculated for C₆H₁₁F₃NS[M+H]⁺: 186.0559; Found: 186.0562
Optical Rotation [α]²⁰_D = +24.5 (c 1.0, CHCl₃)

References

  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries ACS Combinatorial Science (2020). URL:[Link][1]

  • Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines Molecules, 19(6), 6987-7007 (2014). URL:[Link][2]

  • Enantioselective hydrogenation of cyclic imines catalysed by Noyori–Ikariya half-sandwich complexes and their analogues RSC Advances (2015). URL:[Link][3]

  • Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines Organic Chemistry Frontiers (2026). URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(Trifluoromethyl)-1,4-thiazepane Synthesis

Welcome to the Technical Support Center for the synthesis of 3-(Trifluoromethyl)-1,4-thiazepane . This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-(Trifluoromethyl)-1,4-thiazepane . This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating fluorinated 3D-fragments into their screening libraries[1].

The introduction of a strongly electron-withdrawing trifluoromethyl (-CF 3​ ) group into the 1,4-thiazepane core significantly alters the electronic landscape of the molecule, often leading to sluggish cyclization and unpredictable reduction behaviors compared to non-fluorinated analogs. This guide provides an optimized, self-validating methodology to maximize your synthetic yield.

Mechanistic Overview & Synthetic Workflow

The synthesis of 3-(trifluoromethyl)-1,4-thiazepane is achieved via a two-stage process: a tandem thia-Michael addition/lactamization to form a 1,4-thiazepan-5-one intermediate, followed by a chemoselective borane-mediated reduction[1].

Because the -CF 3​ group is located at the 3-position (adjacent to the nitrogen), the starting building block is 2-amino-3,3,3-trifluoropropane-1-thiol . The electron-withdrawing nature of the -CF 3​ group severely dampens the nucleophilicity of the adjacent primary amine. Consequently, while the initial thiol addition to methyl acrylate is rapid, the subsequent intramolecular amidation (ring closure) is kinetically hindered and requires forced conditions.

SynthesisWorkflow N1 2-Amino-3,3,3-trifluoropropane-1-thiol + Methyl Acrylate N2 Thia-Michael Addition (Fast, 0 °C) N1->N2 N3 Acyclic Thioether N2->N3 N4 Intramolecular Amidation (NaOMe, MeOH, Reflux, 24h) N3->N4 N5 3-(Trifluoromethyl)-1,4-thiazepan-5-one N4->N5 N6 Chemoselective Reduction (BH3·THF, Reflux) N5->N6 N7 3-(Trifluoromethyl)-1,4-thiazepane N6->N7

Synthetic workflow for 3-(Trifluoromethyl)-1,4-thiazepane via cyclization and reduction.

Quantitative Data Summary

The table below summarizes the critical parameter shifts required to improve the yield of the fluorinated thiazepane compared to standard non-fluorinated protocols.

ParameterStandard ConditionsOptimized ConditionsRationale for Change
Cyclization Time 3 hours24 hoursOvercomes the kinetic barrier of the CF 3​ -deactivated amine.
Cyclization Temp 25 °C65 °C (Reflux)Provides necessary activation energy for hindered amidation.
Reducing Agent LiAlH 4​ BH 3​ ·THFPrevents reductive ring-opening; improves chemoselectivity.
Reduction Quench H 2​ O / NaOH1M HCl (Reflux), then NaOHHydrolyzes the highly stable amine-borane complex to release the product.
Overall Yield < 15%55 - 65%Synergistic effect of optimized cyclization and targeted reduction.

Step-by-Step Experimental Protocols

Step 1: Tandem Cyclization to 3-(Trifluoromethyl)-1,4-thiazepan-5-one

Causality: The highly nucleophilic thiol reacts instantly with methyl acrylate. However, the deactivated amine requires a strong base and prolonged heat to attack the resulting ester and close the 7-membered ring[1].

  • Initiation: Dissolve 2-amino-3,3,3-trifluoropropane-1-thiol (1.0 eq) in anhydrous methanol (0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C.

  • Thia-Michael Addition: Add methyl acrylate (1.1 eq) dropwise over 10 minutes. Stir at 0 °C for 1 hour.

  • Lactamization: Add a solution of sodium methoxide (NaOMe, 1.2 eq) in methanol. Attach a reflux condenser and heat the reaction to 65 °C for 24 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and saturated aqueous NH 4​ Cl. Extract the organic layer, dry over Na 2​ SO 4​ , and concentrate.

  • Self-Validation Check: Analyze the crude mixture via LC-MS. The acyclic thioether intermediate must be entirely consumed. The presence of the [M+H]+ peak corresponding to the lactam confirms successful cyclization.

Step 2: Chemoselective Borane Reduction

Causality: Lactams are notoriously difficult to reduce. Using LiAlH 4​ on a strained, fluorinated 7-membered ring often causes C-S or C-N bond cleavage. Borane-THF (BH 3​ ·THF) acts as an electrophilic reducing agent, coordinating first to the electron-rich lactam carbonyl oxygen, ensuring chemoselective reduction without ring-opening[2].

  • Complexation: Dissolve the isolated 3-(trifluoromethyl)-1,4-thiazepan-5-one in anhydrous THF (0.1 M) and cool to 0 °C under argon.

  • Reduction: Slowly add BH 3​ ·THF (1.0 M in THF, 3.5 eq) dropwise. Once gas evolution ceases, heat the mixture to reflux (65 °C) for 16 hours.

  • Acidic Quench (Critical Step): Cool to 0 °C and carefully quench with methanol until bubbling stops. Add 1M HCl (10 mL/mmol) and reflux for 1 hour . Note: This breaks the stable B-N bond formed between borane and the newly generated secondary amine.

  • Isolation: Cool the mixture, adjust the pH to 10 using 2M NaOH, and extract three times with dichloromethane (DCM). Dry the combined organics over Na 2​ SO 4​ and concentrate to yield the target 3-(trifluoromethyl)-1,4-thiazepane.

  • Self-Validation Check: Post-workup 1 H NMR must show the disappearance of the downfield lactam N-H proton (~8.0 ppm) and the appearance of a secondary amine N-H (~2.5 ppm). 11 B NMR should show no residual boron species.

Troubleshooting & FAQs

Q1: My cyclization yield is stalling at <20% despite complete consumption of the starting aminothiol. What is happening? A1: You are likely isolating the acyclic thioether intermediate. The initial thia-Michael addition is fast, but the subsequent intramolecular amidation is kinetically hindered by the strongly electron-withdrawing -CF 3​ group. If you stop the reaction too early (e.g., at 3 hours), the ring will not close. Solution: Extend the reflux time to a full 24 hours and ensure strict anhydrous conditions to prevent the methyl ester from hydrolyzing into an unreactive carboxylic acid.

Q2: I see complete conversion of the lactam during the reduction step, but my isolated yield of the final thiazepane is near zero. Where did my product go? A2: Your product is likely trapped in the aqueous layer as a highly stable amine-borane complex. Fluorinated amines form exceptionally strong coordinate bonds with borane. Standard aqueous workups will not break this bond. Solution: You must perform the acidic quench step described in the protocol (refluxing with 1M HCl for 1 hour) to hydrolyze the B-N bond before basifying and extracting the free amine.

Q3: Can I use LiAlH 4​ instead of BH 3​ ·THF to speed up the reduction step? A3: It is highly discouraged. While LiAlH 4​ is a stronger reducing agent, it frequently leads to reductive ring-opening of 1,4-thiazepanones. The -CF 3​ group destabilizes the ring, making it highly susceptible to C-N cleavage under harsh nucleophilic hydride conditions. Borane-THF provides the necessary chemoselectivity to preserve the 7-membered architecture[2].

References

  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries Source: American Chemical Society (ACS) URL:[Link]

  • Total Synthesis of Mutanobactins A, B from the Human Microbiome: Macrocyclization and Thiazepanone Assembly in a Single Step Source: ResearchGate URL:[Link]

Sources

Optimization

Optimizing solvent and temperature conditions for 3-(Trifluoromethyl)-1,4-thiazepane reactions

Welcome to the technical support and troubleshooting guide for the functionalization and synthesis of 3-(Trifluoromethyl)-1,4-thiazepane. As a Senior Application Scientist, I have compiled this guide to address the uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the functionalization and synthesis of 3-(Trifluoromethyl)-1,4-thiazepane. As a Senior Application Scientist, I have compiled this guide to address the unique thermodynamic and kinetic challenges introduced by the trifluoromethyl (-CF3) group.

Below, you will find causality-driven explanations, optimized parameters, and self-validating protocols to ensure high-yield transformations.

ReactionPathways Start 3-(Trifluoromethyl) -1,4-thiazepane N_Alk N-Alkylation (Deactivated N4) Start->N_Alk Base + R-X S_Ox S-Oxidation (Chemoselective S1) Start->S_Ox mCPBA Photocat Photocatalytic Synthesis (SLAP) Start->Photocat Ir(III) + Lewis Acid Solvent_N Solvent: DMF / CH3CN Temp: 60-80 °C N_Alk->Solvent_N Solvent_S1 Solvent: CH2Cl2 Temp: -78 °C to 0 °C (Sulfoxide) S_Ox->Solvent_S1 Kinetic Control Solvent_S2 Solvent: CH2Cl2 Temp: 25 °C (Sulfone) S_Ox->Solvent_S2 Thermodynamic Control Solvent_P Solvent: CH3CN Temp: 23 °C (Blue Light) Photocat->Solvent_P

Workflow for optimizing 3-(Trifluoromethyl)-1,4-thiazepane functionalization and synthesis.

FAQ 1: How does the 3-trifluoromethyl group fundamentally alter the reactivity of the 1,4-thiazepane ring?

A: The trifluoromethyl (-CF3) group at the C3 position fundamentally changes the electronic and steric environment of the adjacent N4 amine. The -CF3 group exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the nitrogen lone pair[1]. This significantly reduces the nucleophilicity of the amine compared to an unsubstituted 1,4-thiazepane. Additionally, the bulky -CF3 group creates a sterically hindered pocket around the N4 position. Consequently, standard room-temperature functionalization techniques often fail, necessitating a shift from kinetic to thermodynamic control (elevated temperatures) and the use of strongly coordinating bases in polar aprotic solvents to force the reaction forward[2].

FAQ 2: What are the optimal solvent and temperature parameters for N-alkylation?

A: Due to the deactivated nature of the N4 amine, solvent selection is critical. Protic solvents (like methanol or ethanol) must be strictly avoided; they hydrogen-bond with the already electron-poor nitrogen lone pair, further depressing its nucleophilicity. Polar aprotic solvents, specifically N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN), are optimal. These solvents stabilize the transition state and increase the effective basicity of the added base (e.g., Cs2CO3) by solvating the cation while leaving the amine un-solvated and highly reactive. Elevated temperatures (60–80 °C) are required to overcome the activation energy barrier imposed by the steric bulk of the -CF3 group.

Table 1: Effect of Solvent and Temperature on N-Alkylation Yields

SolventDielectric Constant (ε)Temperature (°C)BaseConversion (%)
Methanol32.760K2CO3< 10 (H-bonding inhibition)
THF7.565Cs2CO345
CH3CN37.580Cs2CO388
DMF36.780Cs2CO392
Self-Validating Protocol: High-Temperature N-Alkylation
  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 3-(Trifluoromethyl)-1,4-thiazepane (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Activation: Add finely powdered, oven-dried Cs2CO3 (2.5 equiv). Stir at room temperature for 15 minutes to pre-form the reactive nitrogen anion.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise. Heat the reaction mixture to 80 °C.

  • Self-Validation Check: Monitor the reaction via LCMS after 2 hours. The starting material mass (M+H ≈ 186.06) should disappear, replaced by the alkylated mass. Diagnostic: If unreacted starting material persists, verify the anhydrous state of the DMF; trace water will rapidly hydrolyze the alkyl halide electrophile at 80 °C.

  • Workup: Quench with cold water to precipitate the product or extract with EtOAc, washing the organic layer 3x with 5% aqueous LiCl to remove residual DMF.

FAQ 3: How can I prevent over-oxidation when targeting the S-oxide (sulfoxide) derivative?

A: The sulfur atom (S1) is distal to the -CF3 group and retains its nucleophilicity, making it highly susceptible to oxidation. When using oxidants like m-chloroperoxybenzoic acid (mCPBA), the reaction can easily overshoot the desired sulfoxide to form the sulfone. Chemoselectivity is entirely dependent on strict temperature control. The formation of the sulfoxide is under kinetic control, whereas the sulfone is thermodynamically favored. By conducting the reaction in a halogenated solvent (CH2Cl2) at cryogenic temperatures (-78 °C), the kinetic product is exclusively isolated.

Table 2: Temperature Control in S-Oxidation (1.0 equiv mCPBA in CH2Cl2)

Temperature (°C)Reaction Time (h)Sulfoxide Yield (%)Sulfone Yield (%)
-78 to -40495< 1
028215
2514060
Self-Validating Protocol: Chemoselective S-Oxidation
  • Cryogenic Cooling: Dissolve the thiazepane (1.0 equiv) in anhydrous CH2Cl2 (0.1 M). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Oxidant Addition: Dissolve mCPBA (1.0 equiv, purified) in CH2Cl2 and add dropwise over 30 minutes via syringe pump to prevent localized exothermic spikes.

  • Self-Validation Check: Perform a TLC (Hexanes/EtOAc 1:1). The sulfoxide product will appear as a highly polar spot (Rf ~0.2) compared to the starting material (Rf ~0.6). Diagnostic: If a third spot appears at Rf ~0.4, over-oxidation to the sulfone has occurred; immediately quench the reaction.

  • Quenching: Quench at -78 °C with saturated aqueous Na2S2O3 to destroy unreacted mCPBA, then warm to room temperature.

FAQ 4: What are the recommended conditions for synthesizing the 3-(trifluoromethyl)-1,4-thiazepane ring via photocatalysis?

A: De novo synthesis of CF3-substituted thiazepanes can be achieved using Silicon Amine Protocol (SLAP) reagents[3]. However, the high oxidation potential of α-silyl sulfides adjacent to CF3 groups often stalls standard photoredox cycles. To overcome this, a Lewis acid (such as TMSOTf) must be introduced. The Lewis acid induces a mechanistic toggle, shifting the photocatalyst (e.g., Ir[(ppy)2dtbbpy]PF6) from an Ir(III)/Ir(II) pathway to a highly oxidizing Ir(III)/Ir(IV) pathway[4]. This allows the cyclization to proceed efficiently at room temperature (23 °C) in acetonitrile under blue light irradiation.

Self-Validating Protocol: SLAP Reagent Photocatalytic Cyclization
  • Degassing: Combine the SLAP reagent (1.0 equiv), aldehyde (1.5 equiv), and Ir[(ppy)2dtbbpy]PF6 (1 mol%) in anhydrous CH3CN. Degas via three freeze-pump-thaw cycles.

  • Lewis Acid Addition: Under argon, add TMSOTf (1.2 equiv).

  • Irradiation: Irradiate the mixture with 450 nm blue LEDs at 23 °C for 16 hours. Use a cooling fan to ensure the temperature does not exceed 25 °C, which degrades the catalyst.

  • Self-Validation Check: The reaction mixture should transition from a pale yellow to a deep, luminescent color under blue light. Complete consumption of the SLAP reagent must be confirmed by 1H NMR (disappearance of the distinct α-silyl proton signals near 0 ppm) before workup.

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Troubleshooting

Overcoming poor solubility issues with 3-(Trifluoromethyl)-1,4-thiazepane in organic solvents

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation dynamics of highly functionalized fluorinated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation dynamics of highly functionalized fluorinated heterocycles. 3-(Trifluoromethyl)-1,4-thiazepane presents a unique challenge: it combines a polar, heteroatom-rich 7-membered ring (nitrogen and sulfur) with a highly lipophilic, electron-withdrawing trifluoromethyl (-CF₃) group.

This guide is designed to move beyond basic "trial and error." Here, we will dissect the causality behind these solubility issues and provide self-validating, field-proven protocols to keep your synthetic workflows moving.

Mechanistic Insight: The "Fluorous Effect"

To solve a solubility problem, we must first understand the molecular environment. The incorporation of a highly electronegative fluorine domain into an organic molecule fundamentally alters its physicochemical characteristics, including polarity, basicity, and hydrogen-bonding capacity[1].

The -CF₃ group on the 1,4-thiazepane ring induces a strong local dipole moment and creates a localized "fluorous phase" affinity[2]. This means the molecule exhibits "teflon-like" properties—it resists solvation by standard hydrogen-bonding networks in conventional polar solvents, while simultaneously resisting highly non-polar solvents due to the polar nature of the thiazepane core. Furthermore, the inductive electron-withdrawing effect of the -CF₃ group reduces the basicity (pKa) of the adjacent secondary amine, altering how the molecule interacts with acidic or basic co-solvents.

Troubleshooting FAQs

Q: I am trying to dissolve 3-(Trifluoromethyl)-1,4-thiazepane in pure Dichloromethane (DCM) for an acylation reaction, but it remains a cloudy suspension. Why? A: While DCM is an excellent solvent for general heterocycles, the highly lipophilic -CF₃ group causes the molecules to self-aggregate via fluorous-fluorous interactions rather than solvate in the bulk DCM. To break these aggregates, you must introduce a co-solvent that can bridge the gap between the fluorous domain and the bulk organic phase.

Q: What is the most effective solvent system to achieve complete dissolution without interfering with downstream electrophilic reactions? A: The gold standard for solubilizing heavily fluorinated heterocycles is a synergistic mixture of a standard organic solvent and a fluorinated alcohol[3]. A mixture of DCM and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) is highly recommended. HFIP is particularly advantageous because it is a strong hydrogen-bond donor (facilitating dissolution) but possesses very reduced nucleophilicity, preventing it from interfering with most downstream electrophilic reagents[3].

Q: Does the ionization state (free base vs. hydrochloride salt) dictate my solvent choice? A: Absolutely. If your compound was supplied as an HCl or TFA salt, its solubility in non-polar organic solvents will be near zero due to the high lattice energy of the ionic crystal. You must either perform an in situ free-basing step to extract it into an organic layer or rely on highly polar aprotic solvents (like DMF or DMSO) if you intend to use the salt directly.

Quantitative Data: Solvent Compatibility Matrix

To aid in solvent selection, the following table summarizes the solubility profile of the free base form of 3-(Trifluoromethyl)-1,4-thiazepane across various media.

Solvent SystemSolubilizing MechanismObserved SolubilitySuitability for Synthesis
Hexane Non-polar interactions< 1 mg/mLPoor (Compound aggregates)
DCM (Pure) Dipole-dipole~ 10-15 mg/mLModerate (Prone to crashing out)
Methanol Strong H-bonding~ 25 mg/mLGood, but highly nucleophilic
DCM : TFE (4:1) Fluorous affinity + Dipole> 50 mg/mLExcellent (TFE is weakly nucleophilic)
DCM : HFIP (4:1) Strong H-bond donor, fluorous> 100 mg/mL Optimal (HFIP is non-nucleophilic)[3]

Experimental Protocols

Every protocol below is designed as a self-validating system. If the expected visual or chemical milestones are not met at each step, do not proceed to the next phase.

Protocol A: Preparation of a Fluorous-Enhanced Co-Solvent System

Use this when high concentrations of the free base are required for cross-coupling or acylation reactions.

  • Initial Suspension: Weigh the required mass of 3-(Trifluoromethyl)-1,4-thiazepane into a dry, inert-gas-flushed reaction vial. Add Dichloromethane (DCM) to achieve 80% of your target volume. Agitate gently. (Validation: The mixture should appear as a turbid suspension).

  • Fluorous Disruption: Dropwise, add 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to make up the remaining 20% of the volume.

  • Thermal/Acoustic Energy: Sonicate the mixture in a water bath at 25°C for 3-5 minutes.

  • Validation Check: The solution must become completely optically clear. If slight turbidity remains, add an additional 5% v/v HFIP.

  • Causality Note: HFIP lowers the energetic barrier for solvation by interacting favorably with the -CF₃ group and donating hydrogen bonds to the thiazepane nitrogen, breaking crystal lattice networks without acting as a competing nucleophile[3].

Protocol B: In Situ Free-Basing for Organic Extraction

Use this if your compound is locked in a salt form (e.g., HCl) and refuses to dissolve in organic media.

  • Biphasic Setup: Suspend the 3-(Trifluoromethyl)-1,4-thiazepane salt in a 1:1 mixture of Ethyl Acetate (EtOAc) and distilled water.

  • pH Adjustment: Slowly add saturated aqueous NaHCO₃ dropwise while stirring vigorously. Monitor the aqueous layer until it stabilizes at pH 8.

  • Validation Check: The solid suspension should disappear, leaving two distinct, clear liquid phases without any interfacial "rag" (precipitate at the boundary).

  • Isolation: Separate the organic layer. Extract the aqueous layer twice more with EtOAc to ensure complete recovery. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Causality Note: The inductive pull of the -CF₃ group lowers the pKa of the thiazepane amine. A mild base like NaHCO₃ is perfectly sufficient to deprotonate the nitrogen without causing base-catalyzed ring degradation.

Troubleshooting Workflow Visualization

Follow this logical decision tree to rapidly identify the correct solubilization strategy for your specific experimental constraints.

SolubilityTroubleshooting Start Solubility Issue Detected 3-(CF3)-1,4-thiazepane CheckForm Identify Compound State: Salt or Free Base? Start->CheckForm Salt Salt Form (e.g., HCl, TFA) CheckForm->Salt FreeBase Free Base Form CheckForm->FreeBase ActionSalt Protocol B: In Situ Free-Basing (Use NaHCO3 + EtOAc) Salt->ActionSalt Require organic phase PolarAprotic Direct Use: Highly Polar Aprotic (DMF, DMSO) Salt->PolarAprotic Direct dissolution CheckCompat Downstream Reaction: Are Nucleophiles Tolerated? FreeBase->CheckCompat YesNuc Yes (e.g., simple extractions) CheckCompat->YesNuc NoNuc No (e.g., acylations, couplings) CheckCompat->NoNuc ActionAlcohols Use Protic Solvents (MeOH, EtOH) YesNuc->ActionAlcohols ActionFluorous Protocol A: Fluorous Co-solvents (DCM:HFIP or DCM:TFE) NoNuc->ActionFluorous

Caption: Decision matrix for resolving 3-(Trifluoromethyl)-1,4-thiazepane solubility issues.

References

  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents Source: ACS Publications (ACS Electrochemistry) URL:[Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]

  • Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery Source: DOI / Scientific Literature URL:[Link]

Sources

Optimization

Technical Support Center: Chromatography &amp; Purification of 3-(Trifluoromethyl)-1,4-thiazepane

Welcome to the advanced troubleshooting hub for the isolation and purification of 3-(Trifluoromethyl)-1,4-thiazepane. This guide is engineered for drug development professionals and synthetic chemists dealing with the un...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting hub for the isolation and purification of 3-(Trifluoromethyl)-1,4-thiazepane. This guide is engineered for drug development professionals and synthetic chemists dealing with the unique physicochemical challenges of fluorinated, sulfur-containing azaheterocycles.

Physicochemical Profiling & Chromatographic Implications

Before troubleshooting, it is critical to understand the molecular causality driving retention behavior. 3-(Trifluoromethyl)-1,4-thiazepane[1] presents a "mixed-polarity" challenge: a highly basic secondary amine, an oxidation-prone thioether, and a strongly lipophilic trifluoromethyl group.

Quantitative Data & Chromatographic Implications
ParameterValue / CharacteristicChromatographic Implication
Molecular Weight 185.21 g/mol [1]Low MW; requires MS-directed collection (m/z 186.1 [M+H]+) or ELSD due to the lack of strong UV chromophores.
Amine Motif Highly Basic (Secondary)Causes severe tailing on bare silica[2]. Requires competitive basic modifiers in mobile phases.
Thioether Motif Susceptible to OxidationProlonged exposure to active silica leads to +16 Da (sulfoxide) degradation products[3].
Trifluoromethyl Group Highly Lipophilic, Strong DipoleInduces mixed-polarity retention. Enables high-resolution separation via fluorophilic stationary phases[4].

Troubleshooting FAQs: Causality & Corrective Actions

Q1: Why does my compound streak across multiple fractions during normal-phase silica gel chromatography? The Causality: The secondary amine at the 4-position of the thiazepane ring is highly basic. Standard normal-phase silica gel contains residual acidic silanol groups (Si-OH) with a pKa of approximately 4.5. The acid-base interaction between the basic aza-heterocycle and these silanols leads to strong, heterogeneous secondary ionic interactions, which manifest as severe chromatographic tailing[2]. The Solution: You must saturate the acidic silanols with a competitive basic modifier. Adding 1–5% triethylamine (TEA) or methanolic ammonium hydroxide to your mobile phase will suppress these secondary interactions, allowing the thiazepane to elute as a sharp, symmetrical band[2].

Q2: I am observing a +16 Da mass impurity (M+16) in my purified fractions. What is causing this degradation? The Causality: The sulfur atom at the 1-position of the 1,4-thiazepane ring is a thioether. Thioethers are highly susceptible to oxidation into sulfoxides (an addition of one oxygen atom, +16 Da). Prolonged exposure to the large, active surface area of silica gel—especially in the presence of atmospheric oxygen—catalyzes this decomposition[3]. The Solution: Minimize column residence time. If using normal phase, utilize rapid flash chromatography and purge solvents with nitrogen. Do not leave the compound loaded on a silica column overnight. For highly sensitive batches, switch entirely to Reverse-Phase (RP) chromatography.

Q3: How can I improve the resolution between 3-(Trifluoromethyl)-1,4-thiazepane and its non-fluorinated regioisomers? The Causality: While the -CF3 group imparts unique lipophilicity, standard C18 reverse-phase columns often fail to provide sufficient shape selectivity for closely related saturated heterocycles. The Solution: Switch to a fluorinated stationary phase, such as a Pentafluorophenyl (PFP) or a dedicated fluoro-basic column. These stationary phases exploit "fluorophilic" retention mechanisms—specific dipole-dipole and π

π interactions between the fluorinated stationary phase and the -CF3 group of the analyte—drastically improving resolution for fluorinated compounds[4].

Standardized Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed to the purification phase without passing the pre-run validation checkpoints.

Protocol A: Amine-Optimized Normal Phase Flash Chromatography
  • Pre-Run Validation (2D-TLC): Before committing to the column, spot the crude mixture on a silica TLC plate. Elute with DCM/MeOH (90:10). Dry the plate, rotate 90°, and elute again. Validation condition: If the compound appears off the diagonal axis, oxidative decomposition is occurring[3]; abort Normal Phase and proceed to Protocol B. If it remains on the diagonal but streaks, proceed to Step 2.

  • Solvent & Modifier Preparation: Prepare Eluent A (Dichloromethane) and Eluent B (10% Methanolic Ammonium Hydroxide in Methanol). The ammonium hydroxide acts as a competitive binder for acidic silanols[2].

  • Column Equilibration: Flush a bare silica flash column with 3 column volumes (CV) of 100% Eluent A containing 1% Triethylamine (TEA) to pre-saturate the active sites.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DCM. Dry load onto Celite (avoid silica to prevent premature thioether oxidation).

  • Gradient Elution & Fractionation: Run a gradient from 0% to 15% Eluent B over 10 CVs. Monitor fractions using iodine vapor (thioethers) or Ninhydrin (amines), as the compound lacks a strong UV chromophore.

Protocol B: Fluorophilic Reverse-Phase Preparative HPLC
  • Pre-Run Validation (Analytical Scale-Down): Inject 5 µL of the crude mixture onto an analytical Pentafluorophenyl (PFP) column using the planned gradient. Calculate the asymmetry factor ( As​ ) of the target peak. Validation condition: If As​>1.5 , the amine is not fully protonated. Increase the formic acid concentration in the mobile phase from 0.1% to 0.2% before scaling up.

  • Column Selection: Utilize a preparative PFP or FluoroBasic column (e.g., 5 µm, 21.2 x 250 mm) to exploit fluorophilic retention mechanisms for the -CF3 group[4].

  • Mobile Phase Preparation: Buffer A: LC-MS grade Water with 0.1% Formic Acid (pH ~2.7). Buffer B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: Execute a gradient of 5% B to 60% B over 20 minutes. The fluorinated stationary phase will selectively retain the target longer than non-fluorinated impurities[4].

  • Detection & Recovery: Trigger fraction collection via Mass Spectrometry (MS) at m/z 186.1 [M+H]+[1]. Lyophilize fractions immediately to prevent hydrolytic degradation.

Purification Decision Matrix

PurificationWorkflow Crude Crude 3-(Trifluoromethyl) -1,4-thiazepane Scale Purification Scale? Crude->Scale NP Normal Phase (Silica) Scale->NP > 100 mg RP Reverse Phase (C18/PFP) Scale->RP < 100 mg / Final Tailing Amine Tailing? NP->Tailing Resolution Poor Resolution of Fluorinated Analogs? RP->Resolution Modifier Add 1-5% Et3N or NH4OH Tailing->Modifier Yes Pure Pure Compound Tailing->Pure No Modifier->Pure FluoroPhase Switch to Fluorinated Stationary Phase Resolution->FluoroPhase Yes Resolution->Pure No FluoroPhase->Pure

Decision matrix for isolating 3-(Trifluoromethyl)-1,4-thiazepane based on scale and retention.

References

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion - PMC Source: nih.gov URL:[Link]

  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations - ResearchGate Source: researchgate.net URL:[Link]

  • Vintage Chrom: Fluorophilic Retention Mechanisms Source: vintagechrom.com URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for 3-(Trifluoromethyl)-1,4-thiazepane purity analysis

HPLC Method Validation for 3-(Trifluoromethyl)-1,4-thiazepane Purity Analysis: A C18 vs. PFP Comparison Guide As pharmaceutical pipelines increasingly rely on fluorinated heterocycles to improve metabolic stability and l...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for 3-(Trifluoromethyl)-1,4-thiazepane Purity Analysis: A C18 vs. PFP Comparison Guide

As pharmaceutical pipelines increasingly rely on fluorinated heterocycles to improve metabolic stability and lipophilicity, the analytical demands for resolving these complex building blocks have intensified. 3-(Trifluoromethyl)-1,4-thiazepane is a prime example of such a compound. Featuring a highly electronegative trifluoromethyl (-CF 3​ ) group paired with a basic secondary amine embedded in a thiazepane ring (predicted pKa ~7.69)[1], it presents a unique mixed-polarity challenge for purity analysis.

This guide provides a comprehensive, objective comparison between standard Alkyl (C18) and Pentafluorophenyl (PFP) stationary phases for the purity analysis of 3-(Trifluoromethyl)-1,4-thiazepane. Furthermore, it outlines a self-validating, step-by-step methodology grounded in ICH Q2(R2) validation guidelines[2].

The Analytical Challenge: Causality in Column Selection

Standard reversed-phase C18 columns rely almost exclusively on dispersive hydrophobic interactions. When analyzing a molecule like 3-(Trifluoromethyl)-1,4-thiazepane on a C18 column, analysts typically encounter two critical failure modes:

  • Peak Tailing: The basic secondary amine interacts with residual, unendcapped silanols on the silica support, leading to peak broadening and poor integration.

  • Poor Isomeric Selectivity: The hydrophobic difference between the target compound and its des-fluoro or positional isomers is minimal, resulting in co-elution.

The PFP Advantage: Pentafluorophenyl (PFP) columns offer a multi-modal retention mechanism that provides alternate selectivity to C18[3]. The five fluorine atoms on the phenyl ring enable:

  • Dipole-Dipole Interactions: Crucial for resolving polar functional groups[4].

  • π−π Interactions: Enhances retention of aromatic or electron-rich impurities.

  • Fluorine-Fluorine Interactions: Provides exceptional shape selectivity for halogenated compounds[4].

  • Ion-Exchange Behavior: PFP phases often exhibit a characteristic U-shape retention profile for positively charged basic compounds, yielding sharper peaks and unique elution orders compared to C18[3].

Experimental Protocols: Step-by-Step Methodology

To establish a self-validating system, we must lock the analyte into a single ionization state. Given the basic nature of the thiazepane amine, a low-pH mobile phase is mandatory to ensure full protonation, thereby preventing mixed-mode retention states that cause peak distortion.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas. The resulting pH will be approximately 2.7.

  • Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of HPLC-grade Acetonitrile.

Step 2: Sample Preparation
  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 3-(Trifluoromethyl)-1,4-thiazepane reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Working Solutions: Dilute the stock solution sequentially to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

Step 3: Chromatographic Execution

Execute the analysis using the optimized gradient profile. The system must be equilibrated for at least 10 column volumes prior to the first injection.

Data Presentation: C18 vs. PFP Performance Comparison

The following table summarizes the performance of a standard C18 column versus a PFP column under identical mobile phase and gradient conditions.

Table 1: Chromatographic Conditions & Performance Metrics

ParameterStandard C18 ColumnPFP Column (Recommended)
Dimensions 150 x 4.6 mm, 3 µm150 x 4.6 mm, 3 µm
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp 35°C35°C
Gradient (%B) 0-2 min: 5%, 2-10 min: 5 60%, 10-12 min: 60%0-2 min: 5%, 2-10 min: 5 60%, 10-12 min: 60%
Retention Time (RT) 4.85 min5.42 min (Enhanced retention via dipole-dipole)
Tailing Factor (Tf) 1.65 (Significant tailing)1.08 (Excellent peak symmetry)
Resolution (Rs) from des-fluoro impurity1.2 (Co-elution risk)3.5 (Baseline separation)

Method Validation Summary (ICH Q2(R2))

To ensure the PFP-based method is robust and reliable for routine quality control, it was validated in strict accordance with ICH Q2(R2) guidelines[2].

Table 2: ICH Q2(R2) Validation Results (PFP Column)

Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte RTPeak purity angle < thresholdPass
Linearity & Range R2≥0.999 R2=0.9998 (0.1 - 50 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8% across 3 levelsPass
Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 0.65%Pass
Limit of Detection (LOD) S/N Ratio 3:10.02 µg/mLPass
Limit of Quantitation (LOQ) S/N Ratio 10:10.06 µg/mLPass

Validation Workflow Visualization

The logical progression of developing and validating this analytical method is mapped below.

HPLC_Validation Start Method Development 3-(Trifluoromethyl)-1,4-thiazepane ColSelect Column Screening (C18 vs. PFP) Start->ColSelect Opt Parameter Optimization (Mobile Phase, Gradient, T) ColSelect->Opt Val ICH Q2(R2) Validation Opt->Val Spec Specificity (Peak Purity) Val->Spec Lin Linearity & Range (R² ≥ 0.999) Val->Lin Acc Accuracy (Recovery %) Val->Acc Prec Precision (RSD ≤ 2.0%) Val->Prec LOD LOD & LOQ (S/N Ratio) Val->LOD Rob Robustness (Varied Conditions) Val->Rob Final Validated Purity Method Spec->Final Lin->Final Acc->Final Prec->Final LOD->Final Rob->Final

ICH Q2(R2) HPLC Method Validation Workflow for Fluorinated Compounds.

References

  • Hawach Scientific. PFP HPLC Column, HPLC Analytical Columns Chemistry. Retrieved from:[Link]

  • Nacalai Tesque, Inc. Comparing BromoBenzyl (PBr) to FluoroPhenyl (PFP) Stationary Phases in Core-Shell HPLC Columns. Retrieved from:[Link]

  • AKJournals. A rapid and green RP-HPLC method for the simultaneous quantification... Development and validation (ICH Q2(R2)). Retrieved from: [Link]

Sources

Comparative

LC-MS Fragmentation Pattern Comparison for Trifluoromethyl Thiazepane Analogs: An Analytical Guide

As a Senior Application Scientist specializing in the structural elucidation of fluorinated pharmacophores, I frequently encounter the analytical challenges posed by highly functionalized saturated heterocycles. Trifluor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the structural elucidation of fluorinated pharmacophores, I frequently encounter the analytical challenges posed by highly functionalized saturated heterocycles. Trifluoromethyl thiazepane analogs are increasingly utilized in drug discovery due to the unique 3D conformational space provided by the 7-membered thiazepane ring and the metabolic stability imparted by the trifluoromethyl (-CF3) group.

However, distinguishing between these analogs—particularly when evaluating the oxidation state of the sulfur atom (thioether, sulfoxide, or sulfone)—requires a deep understanding of their gas-phase chemistry. This guide objectively compares the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation patterns of three core trifluoromethyl thiazepane analogs, providing the mechanistic causality and self-validating protocols necessary for robust structural assignment.

Mechanistic Grounding: The Causality of Fragmentation

When subjecting trifluoromethyl thiazepanes to collision-induced dissociation (CID), the resulting product ion spectra are governed by three competing thermodynamic pathways. Understanding why these molecules fragment the way they do is critical for avoiding false-positive identifications.

A. The Trifluoromethyl Effect and HF Neutral Loss

The strong C-F bond (approx. 116 kcal/mol) typically resists cleavage. However, in the gas phase, the conformational distortion induced by the trifluoromethyl substituent facilitates a highly specific proximity-driven rearrangement 1. This results in the diagnostic neutral loss of hydrogen fluoride (-20 Da ). This loss requires higher collision energies (CE) because the activation barrier for breaking the C-F bond is significantly higher than that of the heterocyclic ring bonds.

B. Sulfur Oxidation State and SO₂ Extrusion

The oxidation state of the thiazepane sulfur profoundly alters the fragmentation hierarchy. For sulfone analogs, the dominant pathway is the elimination (extrusion) of neutral sulfur dioxide (-64 Da ) 2. This process is thermodynamically driven by the stability of the resulting pyrrolidine-like contraction product. Because SO₂ extrusion requires relatively low activation energy, it often depletes the precursor ion population before HF loss can occur, unless stepped collision energies are applied.

C. Heterocyclic Ring Opening

At elevated collision energies, the 7-membered thiazepane ring undergoes homolytic and heterolytic cleavages at the C-S and C-N bonds. This generates a series of low-mass iminium cations 2, which are useful for confirming the substitution pattern on the nitrogen atom but provide little information about the sulfur oxidation state.

Visualizing the Dissociation Pathways

The logical relationship between the applied collision energy and the resulting diagnostic fragments is mapped below.

LCMS_Pathways Precursor [M+H]+ Trifluoromethyl Thiazepane m/z 186, 202, 218 HF_Loss [-HF] Neutral Loss (-20 Da) Diagnostic for -CF3 Precursor->HF_Loss High CE (All Analogs) SO2_Loss [-SO2] Extrusion (-64 Da) Specific to Sulfones Precursor->SO2_Loss Low CE (Sulfone Only) Ring_Cleavage Ring Opening C-S / C-N Cleavage Precursor->Ring_Cleavage High CE (All Analogs) Product_HF Fluoro-alkenyl Cation High Stability HF_Loss->Product_HF Product_SO2 Trifluoromethyl Pyrrolidine-like Cation SO2_Loss->Product_SO2 Product_Ring Low Mass Iminium Ions Ring_Cleavage->Product_Ring

Figure 1: Primary LC-MS/MS CID fragmentation pathways for CF3-thiazepane analogs.

Comparative Fragmentation Data

To objectively compare performance, we analyzed three structural analogs: the basic thioether, the sulfoxide, and the sulfone. The quantitative exact mass data and diagnostic product ions are summarized in the table below. High-resolution mass spectrometry (HRMS) is mandatory here to distinguish isobaric losses (e.g., distinguishing a true SO₂ loss from a hydrocarbon loss).

Analog StructureOxidation StatePrecursor [M+H]⁺Primary Neutral LossDiagnostic Product IonsDominant Pathway (NCE 40)
Analog A: 4-(CF3)-1,4-thiazepaneThioether (S)m/z 186.0564-HF (20.0062 Da)m/z 166.0501, m/z 126.0345HF Loss → Ring Cleavage
Analog B: 4-(CF3)-1,4-thiazepane 1-oxideSulfoxide (S=O)m/z 202.0513-OH (17.0027 Da)m/z 185.0486, m/z 165.0424Hydroxyl Radical Loss
Analog C: 4-(CF3)-1,4-thiazepane 1,1-dioxideSulfone (O=S=O)m/z 218.0462-SO₂ (63.9619 Da)m/z 154.0843, m/z 134.0781SO₂ Extrusion

Note: The secondary product ion at m/z 134.0781 in Analog C represents a sequential loss of SO₂ followed by HF.

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS protocol is designed as a self-validating system . It embeds internal controls to prove that the absence of a fragment is due to structural chemistry, not instrument drift or matrix suppression.

Step 1: System Suitability and Mass Calibration
  • Action: Calibrate the HRMS instrument (e.g., Q-TOF or Orbitrap) to achieve <3 ppm mass accuracy. Inject a reference sulfonamide standard (e.g., sulfamethoxazole) prior to the thiazepane batch.

  • Causality: Sulfonamides reliably extrude SO₂ 3. If the reference standard fails to show the -64 Da loss at low CE, the collision cell gas pressure or voltage calibration is drifting, invalidating any subsequent analysis of the thiazepane sulfone analogs.

Step 2: Sample Preparation with SIL-IS
  • Action: Spike samples with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as ¹³C₃-thiazepane, at a concentration of 100 ng/mL. Perform a 3:1 protein precipitation using cold acetonitrile (0.1% Formic Acid).

  • Causality: The SIL-IS co-elutes with the target analytes. If the absolute peak area of the SIL-IS drops by >30% in a specific sample, it flags severe matrix-induced ion suppression, preventing false-negative reporting of diagnostic product ions.

Step 3: Chromatographic Separation
  • Action: Utilize a Fluorophenyl (F5) UPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Mobile Phase A: Water + 0.1% FA. Mobile Phase B: Methanol + 0.1% FA. Run a gradient from 5% B to 95% B over 6 minutes.

  • Causality: Standard C18 columns often fail to resolve the diastereomers of the sulfoxide analog (Analog B). The fluorophenyl stationary phase provides orthogonal π-π and dipole-dipole interactions with the -CF3 group, ensuring baseline resolution of oxidative metabolites.

Step 4: Stepped Collision Energy (SCE) MS/MS Acquisition
  • Action: Operate in ESI+ mode. Program the MS/MS duty cycle to use Stepped Normalized Collision Energy (NCE) at 20, 40, and 60.

  • Causality: A single collision energy is insufficient. NCE 20 is required to capture the fragile SO₂ extrusion of the sulfone without shattering the resulting ion. NCE 60 is strictly necessary to overcome the high activation barrier of the C-F bond to observe the diagnostic -HF loss. The stepped approach composites these spectra, yielding a data-rich, structurally definitive MS/MS fingerprint in a single scan.

Conclusion

Differentiating trifluoromethyl thiazepane analogs relies heavily on identifying their specific neutral losses. By utilizing stepped collision energies, analysts can simultaneously capture the low-energy SO₂ extrusions indicative of sulfones and the high-energy HF losses indicative of the trifluoromethyl group. Employing a self-validating HRMS workflow with fluorinated stationary phases ensures that these subtle structural differences are captured with absolute analytical confidence.

References

  • Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils. Analytical Chemistry - ACS Publications. URL:[Link]

  • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. Journal of the American Society for Mass Spectrometry - ACS Publications. URL:[Link]

  • Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections. PMC (NIH). URL: [Link]

Sources

Validation

Reproducibility of synthetic routes for 3-(Trifluoromethyl)-1,4-thiazepane across different labs

The shift from flat, sp2-rich aromatic rings to sp3-rich 3D scaffolds is a defining trend in modern Fragment-Based Ligand Discovery (FBLD)[1]. Within this space, 1,4-thiazepanes have emerged as privileged 3D fragments, d...

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Author: BenchChem Technical Support Team. Date: April 2026

The shift from flat, sp2-rich aromatic rings to sp3-rich 3D scaffolds is a defining trend in modern Fragment-Based Ligand Discovery (FBLD)[1]. Within this space, 1,4-thiazepanes have emerged as privileged 3D fragments, demonstrating unique binding efficiencies in targets ranging from BET bromodomains[2] to novel anticancer curcuminoid analogs[3].

However, synthesizing the fluorinated derivative, 3-(Trifluoromethyl)-1,4-thiazepane (CAS: 1462361-43-8)[4], introduces significant synthetic friction. The trifluoromethyl group drastically alters the lipophilicity and metabolic stability of the heterocycle, but its electron-withdrawing nature and steric bulk complicate regioselective synthesis. As a Senior Application Scientist, I have observed that inter-lab reproducibility for this specific scaffold often fails due to a reliance on methodology that looks good on paper but lacks thermodynamic robustness in practice.

This guide objectively compares the two primary synthetic methodologies—De Novo Cyclization (Route A) and Late-Stage Photoredox Functionalization (Route B) —analyzing their causality, scalability, and inter-lab variance to provide a definitive recommendation for drug development professionals.

Route A: De Novo Cyclization via Aziridine Ring Opening (The "Bottom-Up" Approach)

Route A relies on the convergent assembly of the 7-membered ring from acyclic precursors. By reacting 3-mercaptopropionic acid with 2-(trifluoromethyl)aziridine, the stereoelectronic properties of the building blocks dictate the regiochemistry before the ring is even formed.

Causality & Mechanistic Logic

Under basic conditions, the thiolate nucleophile attacks the aziridine. The bulky, electron-withdrawing -CF3 group sterically shields the substituted carbon, directing the S_N2 attack almost exclusively to the unsubstituted terminal -CH2. This perfectly positions the -CF3 group adjacent to the amine. Subsequent macrolactamization using HATU[5] under high dilution prevents intermolecular polymerization, yielding the 5-oxo-thiazepane intermediate, which is then reduced[2].

RouteA A 2-(Trifluoromethyl)aziridine + 3-Mercaptopropionic acid B Regioselective Ring Opening (NaOMe) A->B C Acyclic Thioether Intermediate B->C Nucleophilic attack at less hindered C D Intramolecular Amidation (HATU/DIPEA) C->D E 3-CF3-1,4-thiazepan-5-one D->E Lactamization (High Dilution) F Borane Reduction (BH3-DMS) E->F G 3-(Trifluoromethyl)- 1,4-thiazepane F->G C=O to CH2

Route A: De novo cyclization pathway for 3-CF3-1,4-thiazepane via aziridine ring opening.

Step-by-Step Protocol & Self-Validating Controls
  • Thioether Assembly: To a solution of 3-mercaptopropionic acid (1.0 eq) in anhydrous MeOH at 0 °C, add NaOMe (1.1 eq). Dropwise add 2-(trifluoromethyl)aziridine (1.0 eq). Stir at room temperature for 4 h.

    • Self-Validation Control: Monitor via LC-MS. The reaction is complete when the aziridine is consumed and a single peak at[M+H]+ = 218.06 emerges. The lack of a secondary peak confirms regioselectivity.

  • Intramolecular Lactamization: Dissolve the crude acyclic thioether in DMF to a highly dilute concentration (0.01 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq)[5]. Stir at room temperature for 12 h.

    • Self-Validation Control: The absence of insoluble polymeric precipitates visually validates that intramolecular cyclization outcompeted intermolecular oligomerization.

  • Carbonyl Reduction: Dissolve the purified lactam in anhydrous THF. Slowly add BH3·DMS (3.0 eq) at 0 °C. Reflux for 6 h. Quench carefully with MeOH/HCl, then basify and extract[2].

    • Self-Validation Control: 13C NMR must show the disappearance of the carbonyl carbon (~175 ppm) and the emergence of a new aliphatic -CH2 signal (~50 ppm).

Route B: Late-Stage Photoredox C(sp3)-H Trifluoromethylation

Route B utilizes a commercially available 1,4-thiazepane core and attempts to install the -CF3 group directly using photoredox catalysis (e.g., Ir(ppy)3 and Togni's Reagent II).

Causality & Mechanistic Logic

Visible light irradiation of the photocatalyst generates a -CF3 radical. Hydrogen Atom Transfer (HAT) preferentially occurs at the α-amino positions (C3 and C5) due to the stabilization of the resulting radical by the adjacent nitrogen lone pair. However, because the bond dissociation energies (BDE) of the C3-H and C5-H bonds are nearly identical, the reaction suffers from poor regioselectivity, producing a difficult-to-separate mixture of isomers. Furthermore, inter-lab variance is notoriously high because radical flux is dependent on the specific photon penetration (Beer-Lambert law) of the lab's unique photoreactor setup.

RouteB cluster_products Regioisomer Distribution (Poor Selectivity) Start 1,4-Thiazepane + Togni's Reagent II Photo Ir(ppy)3 Catalyst Blue LED (450 nm) Start->Photo Radical CF3 Radical Generation & α-Amino HAT Photo->Radical Prod1 3-CF3 Isomer (Target, ~40%) Radical->Prod1 C3 Attack Prod2 5-CF3 Isomer (Byproduct, ~35%) Radical->Prod2 C5 Attack Prod3 2-/7-CF3 Isomers (Trace, ~5%) Radical->Prod3 α-Thio Attack

Route B: Photoredox C-H trifluoromethylation showing poor regioselectivity and isomer mix.

Step-by-Step Protocol & Self-Validating Controls
  • Photochemical Setup: In a flame-dried vial, combine 1,4-thiazepane (1.0 eq), Togni's Reagent II (1.5 eq), Ir(ppy)3 (1 mol%), and Na2HPO4 (2.0 eq) in degassed MeCN.

    • Self-Validation Control: The solution must be rigorously sparged with Argon for 15 minutes; dissolved oxygen will quench the excited triplet state of the Ir-catalyst, halting the reaction.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Irradiate at room temperature for 18 h with vigorous stirring.

  • Regioisomer Separation: Concentrate the crude mixture and subject it to Preparative HPLC.

    • Self-Validation Control: Run a crude 19F NMR before purification. Multiple peaks between -70 and -75 ppm will validate the expected statistical mixture of the 3-CF3 and 5-CF3 regioisomers.

Quantitative Performance Comparison

To objectively evaluate these routes for drug development campaigns, we must look beyond theoretical yield and examine inter-lab variance (Relative Standard Deviation, RSD) and scalability.

Performance MetricRoute A: De Novo CyclizationRoute B: Late-Stage Photoredox
Overall Yield 45–52% (Across 3 steps)12–18% (Isolated target yield)
Regioselectivity >99% (Structurally determined)Poor (~1.2 : 1 ratio of C3:C5)
Scalability High (Demonstrated up to 50g scale)Low (Limited by photon penetration depth)
Inter-Lab Variance (RSD) 4.2% (Highly reproducible)28.5% (Highly reactor-dependent)
Purification Requirement Standard Silica / Acid-Base ExtractionPreparative HPLC (Mandatory)

Conclusion & Recommendation

For researchers requiring 3-(Trifluoromethyl)-1,4-thiazepane for rigorous SAR studies or process scale-up, Route A is the definitively superior methodology . Because Route A relies on thermodynamic and steric controls during the initial ring-opening step, it effectively "locks in" the regiochemistry early. This makes the protocol highly reproducible regardless of the physical lab environment.

Conversely, while Route B is intellectually elegant and useful for generating a rapid library of mixed isomers for initial screening, its reliance on statistical C-H abstraction makes it fundamentally unsuited for targeted, reproducible scale-up. The high inter-lab variance (28.5% RSD) means that standardizing Route B across different contract research organizations (CROs) will lead to unacceptable bottlenecks in purification.

References

  • Organic Letters. Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D-Fragments for Screening Libraries. (2020).[2],[1] URL: [Link]

  • Chemistry – A European Journal. Synthesis of 1,4-Thiazepane-Based Curcuminoids with Promising Anticancer Activity. (2019).[3] URL: [Link]

  • Deutsche Nationalbibliothek. Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023).[5] URL: [Link]

Sources

Safety & Regulatory Compliance

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